molecular formula C5H8O4 B1422662 1,3-Dioxane-2-carboxylic acid CAS No. 204527-26-4

1,3-Dioxane-2-carboxylic acid

Cat. No.: B1422662
CAS No.: 204527-26-4
M. Wt: 132.11 g/mol
InChI Key: AFWWNXOSDUHYFQ-UHFFFAOYSA-N
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Description

1,3-Dioxane-2-carboxylic acid is a chemical compound with the molecular formula C5H8O4 . It is characterized by a six-membered 1,3-dioxane ring with a carboxylic acid functional group attached. The structure is defined by the SMILES notation C1COC(OC1)C(=O)O . Available scientific data includes predicted collision cross-section values for various adducts, which can be useful for analytical method development, particularly in mass spectrometry . As a cyclic acetal-containing carboxylic acid, this compound serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. Its structure suggests potential applications in the development of more complex molecules or as a precursor for further chemical modifications. Researchers can utilize this compound for exploratory studies in chemical synthesis and related fields. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dioxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWWNXOSDUHYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204527-26-4
Record name 1,3-dioxane-2-carboxylic acid
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Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,3-Dioxane-2-carboxylic Acid and its Ethyl Ester Derivative (CAS 90392-05-5)

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the chemistry of 1,3-dioxane-2-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. It is crucial to begin with a clarification regarding its Chemical Abstracts Service (CAS) number. The specified CAS number, 90392-05-5, is authoritatively assigned to ethyl 1,3-dioxane-2-carboxylate , the ethyl ester of the target molecule.[1] While dedicated literature on the free carboxylic acid is sparse, this guide will provide a comprehensive examination of its readily available ethyl ester, including its synthesis, properties, and, most importantly, its conversion to the desired 1,3-dioxane-2-carboxylic acid. Furthermore, we will explore the broader significance of the 1,3-dioxane scaffold in the realm of drug discovery and development.

I. Ethyl 1,3-Dioxane-2-carboxylate: A Profile

Ethyl 1,3-dioxane-2-carboxylate serves as a stable and accessible precursor to the corresponding carboxylic acid. Its chemical and physical properties are summarized below.

Chemical and Physical Properties
PropertyValueSource
CAS Number 90392-05-5[1]
Molecular Formula C₇H₁₂O₄[1]
Molecular Weight 160.17 g/mol [1]
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Room Temperature
InChI Key XGUQXVJIBJLCQY-UHFFFAOYSA-N
Synthesis of Ethyl 1,3-Dioxane-2-carboxylate

A common route to 1,3-dioxane-2-carboxylates involves the condensation of a cyanide source with a 2-alkoxy-1,3-dioxane, followed by hydrolysis.[2] This method provides a high yield of the desired product.

Experimental Protocol: Synthesis of a 1,3-Dioxane-2-carboxylate Derivative

This protocol is adapted from a general method for the synthesis of 1,3-dioxane-2-carboxylates.[2]

  • Step 1: Acetal Formation. A 1,3-diol is reacted with an orthoester (e.g., triethyl orthoformate) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an appropriate solvent like dichloromethane at room temperature to form the corresponding 2-alkoxy-1,3-dioxane.

  • Step 2: Cyanide Condensation. The formed 2-alkoxy-1,3-dioxane is then reacted with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃•OEt₂) in dichloromethane at room temperature. This step introduces the nitrile group at the 2-position.

  • Step 3: Hydrolysis to the Ester. The resulting 2-cyano-1,3-dioxane is subsequently hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or its ester. For the ethyl ester, the hydrolysis would be performed in the presence of ethanol.

Rationale Behind Experimental Choices:

  • The use of an orthoester and an acid catalyst in the first step is a standard and efficient method for the formation of the cyclic acetal (1,3-dioxane).

  • TMSCN is a widely used and effective source of nucleophilic cyanide. The Lewis acid catalyst, BF₃•OEt₂, activates the 2-alkoxy-1,3-dioxane for nucleophilic attack by the cyanide.

  • The final hydrolysis step converts the nitrile to the desired carboxylate functional group. The choice of acidic or basic conditions can be tailored to the specific substrate and desired product (the free acid or the ester).

Workflow for the Synthesis of a 1,3-Dioxane-2-carboxylate Derivative

G cluster_0 Step 1: Acetal Formation cluster_1 Step 2: Cyanide Condensation cluster_2 Step 3: Hydrolysis diol 1,3-Diol acetal 2-Alkoxy-1,3-dioxane diol->acetal Acid Catalyst orthoester Orthoester orthoester->acetal cyano_dioxane 2-Cyano-1,3-dioxane acetal->cyano_dioxane tms_cn TMSCN tms_cn->cyano_dioxane lewis_acid Lewis Acid (e.g., BF3•OEt2) lewis_acid->cyano_dioxane hydrolysis Hydrolysis (Acidic or Basic) cyano_dioxane->hydrolysis final_product 1,3-Dioxane-2-carboxylate hydrolysis->final_product

Caption: Synthesis of 1,3-Dioxane-2-carboxylate Derivatives.

Safety and Handling of Ethyl 1,3-Dioxane-2-carboxylate

Based on available safety data, ethyl 1,3-dioxane-2-carboxylate is associated with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

II. From Ester to Acid: The Hydrolysis Pathway

The conversion of ethyl 1,3-dioxane-2-carboxylate to 1,3-dioxane-2-carboxylic acid is achieved through ester hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

The ester is heated under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid. This reaction is reversible, so an excess of water (from the dilute acid) is used to drive the equilibrium towards the products.[3]

Base-Catalyzed Hydrolysis (Saponification)

This method involves heating the ester with a dilute alkali, such as sodium hydroxide. The reaction is essentially irreversible as the carboxylate salt is formed. To obtain the free carboxylic acid, the resulting solution is acidified with a strong acid after the initial reaction is complete.[3] This method is often preferred for its irreversibility and the ease of separating the products.

Proposed Protocol for the Hydrolysis of Ethyl 1,3-Dioxane-2-carboxylate

  • Step 1: Saponification. Ethyl 1,3-dioxane-2-carboxylate is dissolved in a suitable solvent (e.g., ethanol) and an aqueous solution of sodium hydroxide is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Step 2: Work-up and Isolation of the Carboxylate Salt. After cooling, the solvent is removed under reduced pressure. The resulting sodium 1,3-dioxane-2-carboxylate salt can be isolated if desired.

  • Step 3: Acidification. The crude salt is dissolved in water and cooled in an ice bath. A strong acid (e.g., dilute HCl) is added dropwise with stirring until the solution is acidic (pH < 2), leading to the precipitation of the free 1,3-dioxane-2-carboxylic acid.

  • Step 4: Purification. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Rationale Behind Experimental Choices:

  • Base-catalyzed hydrolysis is chosen for its irreversibility, which generally leads to higher yields compared to the reversible acid-catalyzed method.

  • The use of an ice bath during acidification is to control the exothermicity of the neutralization reaction and to minimize the solubility of the carboxylic acid product, thereby maximizing its precipitation.

  • Washing the final product with cold water removes any remaining inorganic salts.

Workflow for the Hydrolysis of Ethyl 1,3-Dioxane-2-carboxylate

G cluster_0 Step 1: Saponification cluster_1 Step 2: Acidification cluster_2 Step 3: Isolation ester Ethyl 1,3-Dioxane-2-carboxylate reflux Heat/Reflux ester->reflux naoh NaOH(aq) naoh->reflux salt Sodium 1,3-Dioxane-2-carboxylate reflux->salt acid 1,3-Dioxane-2-carboxylic Acid salt->acid Ice Bath hcl HCl(aq) hcl->acid filtration Filtration acid->filtration purification Purification (e.g., Recrystallization) filtration->purification final_product Pure 1,3-Dioxane-2-carboxylic Acid purification->final_product

Caption: Hydrolysis of Ethyl Ester to Carboxylic Acid.

III. The 1,3-Dioxane Scaffold: A Privileged Structure in Drug Discovery

The 1,3-dioxane ring system, and the closely related 1,3-dioxolane, are considered "privileged structures" in medicinal chemistry. Their presence in a molecule can significantly influence its biological activity.

Key Roles in Drug Development:
  • Protecting Groups: The primary application of 1,3-dioxanes in organic synthesis is the protection of carbonyl compounds (aldehydes and ketones) and 1,3-diols.[2] Their stability under basic, reductive, and oxidative conditions, coupled with their lability towards acids, makes them invaluable in multi-step syntheses of complex drug molecules.[2]

  • Bioactive Moieties: The 1,3-dioxane and 1,3-dioxolane rings are integral components of numerous natural products and synthetic drugs, contributing to a wide range of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[4][5] The two oxygen atoms in the ring can act as hydrogen bond acceptors, enhancing the interaction between the drug molecule and its biological target.[4]

  • Modulators of Drug Resistance: Novel derivatives of 1,3-dioxane and 1,3-dioxolane have been synthesized and shown to be effective modulators in overcoming multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy.[6] Some of these new structures exhibit better effects than established MDR modulators.[6]

  • Receptor Ligands: The 1,3-dioxane scaffold has been utilized in the design of ligands for various receptors, including sigma (σ) receptors and NMDA receptors, which are targets for treating pain and neurodegenerative diseases.[7]

The Role of the 1,3-Dioxane Scaffold in Drug Design

G cluster_0 Synthetic Utility cluster_1 Pharmacological Properties scaffold 1,3-Dioxane Scaffold protecting_group Protecting Group for Diols/Carbonyls scaffold->protecting_group bioactive Bioactive Moiety (Anticancer, Antiviral, etc.) scaffold->bioactive receptor_ligand Receptor Ligand (e.g., Sigma, NMDA) scaffold->receptor_ligand mdr_modulator Modulator of Multidrug Resistance scaffold->mdr_modulator drug_design Drug Design & Development protecting_group->drug_design bioactive->drug_design receptor_ligand->drug_design mdr_modulator->drug_design

Sources

Solubility of 1,3-dioxane-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1,3-Dioxane-2-Carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 1,3-dioxane-2-carboxylic acid in various organic solvents. Recognizing the scarcity of publicly available empirical data for this specific compound, this document emphasizes the foundational concepts of solubility, the influence of molecular structure, and the practical application of established experimental techniques. It is designed to equip researchers in drug development and chemical synthesis with the necessary tools to accurately measure and interpret the solubility of this and structurally related compounds. The guide details robust protocols for solubility determination, discusses the impact of solvent properties, and outlines analytical methods for quantification, thereby providing a self-validating framework for solubility studies.

Introduction: The Role of Solubility in Scientific Research

Solubility is a critical physicochemical parameter in numerous scientific disciplines, including pharmaceutical development, chemical engineering, and environmental science. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) in organic solvents is fundamental for designing effective purification processes, developing suitable formulations, and ensuring bioavailability. 1,3-Dioxane-2-carboxylic acid, a heterocyclic compound featuring both a dioxane ring and a carboxylic acid functional group, presents a unique solubility profile that warrants detailed investigation. This guide aims to provide a thorough understanding of the factors governing its solubility and the methods to quantify it.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The solubility of 1,3-dioxane-2-carboxylic acid is influenced by the interplay of its distinct structural features: the polar carboxylic acid group and the moderately polar 1,3-dioxane ring.

The Influence of the Carboxylic Acid Group

The carboxylic acid moiety is capable of strong hydrogen bonding, both as a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for strong interactions with polar and protic solvents. In fact, lower-molecular-weight carboxylic acids are often soluble in water due to this hydrogen bonding capability.[1][2][3] As the carbon chain length increases, the nonpolar character of the molecule becomes more dominant, leading to decreased water solubility.[2]

Carboxylic acids can also form stable hydrogen-bonded dimers in nonpolar solvents, which can influence their solubility behavior.[2][4]

The Role of the 1,3-Dioxane Ring

The 1,3-dioxane component of the molecule is a cyclic ether. Ethers are polar molecules due to the C-O-C bond angle and can act as hydrogen bond acceptors. This contributes to the overall polarity of the molecule and its potential to interact with a range of solvents. The parent compound, 1,3-dioxane, is a colorless liquid.[5] The presence of this ring system adds a degree of rigidity to the molecule.

Predicting Solubility in Different Solvent Classes

Based on its structure, the solubility of 1,3-dioxane-2-carboxylic acid in various organic solvents can be predicted as follows:

  • Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): High solubility is expected due to the ability of both the solute and solvent to engage in hydrogen bonding.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): Good solubility is anticipated.[6] The carbonyl group in solvents like acetone and ethyl acetate can act as a strong hydrogen bond acceptor for the carboxylic acid's hydroxyl group.[7] Lewis-base solvents, in general, tend to show increased solubility for carboxylic acids.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The polar nature of the carboxylic acid and dioxane groups will have weak interactions with nonpolar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed, as these solvents have some polarity.

It is also noteworthy that the presence of even small amounts of water in organic solvents can significantly increase the solubility of carboxylic acids.[7][8]

The following diagram illustrates the key molecular interactions influencing solubility.

G cluster_solute 1,3-Dioxane-2-Carboxylic Acid cluster_solvent Organic Solvent Solute Molecule Carboxyl Carboxylic Acid Group (-COOH) Solute->Carboxyl Polar, H-bond donor/acceptor Dioxane 1,3-Dioxane Ring Solute->Dioxane Moderately Polar, H-bond acceptor PolarProtic Polar Protic (e.g., Ethanol) Carboxyl->PolarProtic Strong H-Bonding (High Solubility) PolarAprotic Polar Aprotic (e.g., Acetone) Carboxyl->PolarAprotic H-Bonding (Good Solubility) Nonpolar Nonpolar (e.g., Hexane) Carboxyl->Nonpolar Weak van der Waals (Low Solubility) Dioxane->PolarProtic Dipole-Dipole/H-Bonding Solvent Solvent Molecule

Caption: Intermolecular forces governing the solubility of 1,3-dioxane-2-carboxylic acid.

Experimental Determination of Solubility

Given the lack of specific solubility data for 1,3-dioxane-2-carboxylic acid, empirical determination is essential. The following section outlines a robust, self-validating protocol for this purpose.

Materials and Equipment
  • Solute: High-purity 1,3-dioxane-2-carboxylic acid

  • Solvents: HPLC-grade or equivalent purity organic solvents

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Vials with screw caps

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Equilibrium Solubility Determination Protocol (Stirred-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 1,3-dioxane-2-carboxylic acid to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to use a syringe filter.

  • Dilution: Accurately dilute the collected sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method to determine the concentration of the dissolved solute.

The following diagram outlines the experimental workflow.

G start Start prep Add excess solute to vials start->prep add_solvent Add known volume of solvent prep->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-72h) add_solvent->equilibrate separate Separate solid and liquid phases (Centrifugation/Settling) equilibrate->separate sample Withdraw clear supernatant (Use syringe filter) separate->sample dilute Dilute sample for analysis sample->dilute quantify Quantify concentration (e.g., HPLC, GC-MS) dilute->quantify end End quantify->end

Caption: Workflow for equilibrium solubility determination.

Analytical Quantification

Accurate quantification of the dissolved solute is paramount. The choice of analytical technique depends on the properties of the analyte and the solvent.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying organic acids. A suitable reversed-phase column (e.g., C18) with an appropriate mobile phase (e.g., a buffered aqueous solution with acetonitrile or methanol) can be used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, especially for volatile compounds. Derivatization of the carboxylic acid may be necessary to improve its volatility and chromatographic behavior. GC-MS offers high sensitivity and specificity.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can also be used to determine concentration by integrating the signal of the analyte against a known concentration of an internal standard.

A validated analytical method should demonstrate linearity, accuracy, precision, and specificity.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data
Organic SolventSolvent ClassPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
AcetonePolar AproticGoodTo be determined
AcetonitrilePolar AproticGoodTo be determined
Ethyl AcetatePolar AproticGoodTo be determined
DichloromethaneChlorinatedModerateTo be determined
TolueneNonpolarLowTo be determined
HexaneNonpolarLowTo be determined
Factors Influencing Experimental Results
  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is measured.

  • Purity of Solute and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for accurate results.

  • Polymorphism: The crystalline form of the solute can have a significant impact on its solubility. It is important to characterize the solid form used in the experiments.

Conclusion

References

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Various Authors. (n.d.). Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. Retrieved February 23, 2026, from [Link]

  • THASVIN OFFICIAL NETWORK. (n.d.). Chemistry Lab Report 4. Scribd. Retrieved February 23, 2026, from [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. OSTI.GOV. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dioxolane-2-carboxylic acid. PubChem. Retrieved February 23, 2026, from [Link]

  • Unknown Author. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dioxane-2-carboxylic acid ethyl ester. PubChem. Retrieved February 23, 2026, from [Link]

  • Rankers. (n.d.). Carboxylic acids and Their derivatives. Retrieved February 23, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,4-dioxane-2-carboxylic Acid Properties. Retrieved February 23, 2026, from [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). US8263788B2 - Method for the production of 1,3-dioxolane-2-ones and carboxylic acid esters by means of transacylation in basic reaction conditions.
  • Wikipedia. (n.d.). 1,3-Dioxane. Retrieved February 23, 2026, from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved February 23, 2026, from [Link]

  • Clark, J. (n.d.). an introduction to carboxylic acids. Chemguide. Retrieved February 23, 2026, from [Link]

  • Unknown Author. (n.d.). Chapter 13 Carboxylic Acids. Retrieved February 23, 2026, from [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved February 23, 2026, from [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4880. [Link]

  • New York State Department of Health. (n.d.). Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. Retrieved February 23, 2026, from [Link]

  • Kiani, M., & Aminian, A. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

  • Interstate Technology & Regulatory Council. (n.d.). 4. Sampling and Analysis. Retrieved February 23, 2026, from [Link]

Sources

Technical Guide: pKa Profiling of 1,3-Dioxane-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa values of 1,3-dioxane-2-carboxylic acid derivatives Content Type: An in-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,3-dioxane-2-carboxylic acid moiety represents a unique pharmacophore in medicinal chemistry, functioning as a conformationally constrained bioisostere of


-dialkoxy acids. Its physicochemical behavior is defined by a critical dichotomy: enhanced acidity  driven by the inductive effect of the acetal oxygens, and hydrolytic instability  characteristic of cyclic acetals.

This guide provides a definitive analysis of the acidity constants (pKa) of these derivatives, distinguishing between the highly acidic C2-substituted "acetal acids" and the more stable C5-substituted isomers. It synthesizes experimental data with physical organic principles to offer actionable protocols for synthesis, stabilization, and measurement.

Theoretical Framework: Electronic and Conformational Determinants

The "Acetal Acid" Effect (C2-Substitution)

When the carboxylic acid group is attached directly to the C2 position of the 1,3-dioxane ring, it is bonded to a carbon atom simultaneously bonded to two oxygen atoms. This creates an electronic environment analogous to dimethoxyacetic acid .

  • Inductive Effect (-I): The two ring oxygens at positions 1 and 3 are highly electronegative. They exert a powerful electron-withdrawing inductive effect through the

    
    -framework, pulling electron density away from the carboxyl carbon. This stabilizes the carboxylate anion (
    
    
    
    ) significantly more than in acetic acid, leading to a much lower pKa.
  • Resonance/Anomeric Effect: While resonance usually donates electrons (destabilizing the anion), the orbital overlap in the acetal system (n

    
    
    
    
    
    )—known as the anomeric effect—primarily influences conformation rather than drastically reducing the acidity enhancement provided by induction.
Conformational Analysis

The 1,3-dioxane ring predominantly exists in a chair conformation.[1] Substituents at C2 and C5 face distinct steric and stereoelectronic pressures.

  • C2-Carboxyl Preference: The bulky carboxylic acid group at C2 strongly prefers the equatorial orientation to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6.

  • Anomeric Conflict: While electronegative substituents at C2 often prefer the axial position due to the anomeric effect, the steric demand of the carboxyl group (

    
     kcal/mol for COOH in cyclohexane) typically overrides this, locking the acid in the equatorial position.
    

Conformation Chair 1,3-Dioxane Ring (Chair Conformation) Sub_C2 C2-Substituent (Carboxyl Group) Chair->Sub_C2 Equatorial Equatorial Isomer (Thermodynamically Favored) Minimizes 1,3-diaxial steric clash Sub_C2->Equatorial Steric Dominance Axial Axial Isomer (Anomerically Stabilized?) High Steric Penalty Sub_C2->Axial Minor Population Equatorial->Axial Equilibrium (Slow)

Figure 1: Conformational equilibrium of 2-substituted 1,3-dioxanes. The equatorial preference of the carboxyl group is dominant due to steric bulk.

Quantitative Data: pKa Values and Structure-Acidity Relationships[2][3]

The acidity of 1,3-dioxane carboxylic acids varies drastically depending on the distance of the carboxyl group from the ring oxygens.

Table 1: Comparative pKa Values of Dioxane Acid Derivatives
Compound ClassStructure DescriptionElectronic EnvironmentRepresentative pKa (Aq.)Stability
C2-Carboxylic Acid -COOH at C2 (Acetal carbon)

-dialkoxy (Strong -I effect)
1.5 – 2.0 (Est.)*Low (Hydrolysis prone)
C5-Carboxylic Acid -COOH at C5

-dialkoxy (Weak -I effect)
4.3 – 4.5 High
Distal Derivative Side chain (e.g., Seratrodast)Aliphatic chain separation4.7 – 4.9 High
ReferenceAcetic AcidStandard Aliphatic4.76High
ReferenceMethoxyacetic Acid

-monoalkoxy
3.57High
ReferenceDichloroacetic Acid

-dichloro
1.35High

*Note: The pKa of the parent 1,3-dioxane-2-carboxylic acid is estimated based on the acyclic analog dimethoxyacetic acid due to the rapid hydrolysis of the cyclic acetal acid in water.

Analysis of the Data
  • The C2-Acid (pKa ~1.7): This compound is a "strong" weak acid. The proximity of two oxygen atoms lowers the pKa by nearly 3 units compared to acetic acid. This is critical for drug design: at physiological pH (7.4), this acid will be >99.99% ionized (anionic), affecting membrane permeability.

  • The C5-Acid (pKa ~4.4): Here, the oxygens are separated from the carboxyl carbon by two bonds (C-C-O). The inductive effect fades rapidly with distance (

    
    ), resulting in a pKa only slightly lower than typical fatty acids.
    

Experimental Protocols

Synthesis of 1,3-Dioxane-2-Carboxylic Acid Derivatives

Direct condensation of glyoxylic acid with 1,3-propanediol often fails due to polymerization or hydrolysis. The Orthoester Exchange Method is the gold standard.

Protocol:

  • Reagents: 1,3-Propanediol (1.1 eq), Ethyl diethoxyacetate (1.0 eq), p-Toluenesulfonic acid (catalytic, 0.05 eq).

  • Solvent: Benzene or Toluene (anhydrous).

  • Apparatus: Dean-Stark trap to remove ethanol azeotropically.

  • Procedure: Reflux until theoretical ethanol volume is collected. Neutralize catalyst with

    
     before workup to prevent acetal cleavage.
    
  • Hydrolysis: Saponify the ester using LiOH in THF/Water at 0°C. Crucial: Do not use strong acid for acidification; use controlled titration to pH 3.0 and extract immediately.

Measurement of pKa for Unstable Acetal Acids

Standard potentiometric titration in water is risky because the acidic medium required to start the titration (pH < 2) catalyzes ring opening (hydrolysis to aldehyde).

Recommended Method: NMR-Controlled Titration This method allows real-time monitoring of structural integrity during pKa measurement.

Step-by-Step Workflow:

  • Solvent: Prepare a buffer series in

    
     or use a mixed solvent (
    
    
    
    ) to suppress hydrolysis.
  • Internal Standard: Use Imidazole (pKa ~7.0) or Maleic acid (pKa ~1.9) as a chemical shift reference.

  • Acquisition:

    • Dissolve substrate (5 mM) in

      
      .
      
    • Adjust pH (measured via glass electrode corrected for deuterium isotope effect:

      
      ).
      
    • Record

      
       or 
      
      
      
      NMR spectra at 0.5 pH unit intervals.
  • Analysis: Track the chemical shift of the C2-proton or Carboxyl-carbon.

  • Calculation: Fit the chemical shift (

    
    ) vs. pH data to the Henderson-Hasselbalch equation:
    
    
    
    

ExperimentalWorkflow Start Start: C2-Ester Derivative Saponification Saponification (LiOH, 0°C) Avoid Acid Shock Start->Saponification Isolation Isolation: Neutralize to pH 4 Lyophilize (Do not heat) Saponification->Isolation Measurement pKa Determination Isolation->Measurement Potentiometry Potentiometry (Standard) RISK: Hydrolysis at low pH Measurement->Potentiometry Stable Analogs (C5) NMR_Titration NMR Titration (Recommended) Monitor Stability in Real-time Measurement->NMR_Titration Unstable Analogs (C2) Data_Fit Fit Chemical Shift vs pH Henderson-Hasselbalch NMR_Titration->Data_Fit

Figure 2: Decision tree for pKa measurement workflow prioritizing compound stability.

Applications in Drug Design

Understanding the pKa of these derivatives is vital for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties:

  • Solubility: The C2-acid derivatives are highly soluble at physiological pH due to complete ionization (pKa ~1.7 vs pH 7.4).

  • Prodrug Strategy: Because the C2-acid is prone to hydrolysis in the acidic stomach (pH 1-2), these compounds are often administered as esters or bioisosteres (e.g., oxazoles) to survive gastric transit.

  • Seratrodast (Bronica): A thromboxane A2 receptor antagonist. It utilizes a 1,3-dioxane ring as a scaffold but places the carboxylic acid on a heptanoic acid side chain. This design choice avoids the instability of the C2-acid while leveraging the dioxane ring for conformational rigidity.

References

  • National Institute of Standards and Technology (NIST). (2025). Acetic acid, dimethoxy-, methyl ester Properties. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table (Acidity in Water and DMSO).[2] Retrieved from [Link]

  • Science of Synthesis. (2025). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Connect. Retrieved from [Link]

  • PubChem. (2025).[3] 1,3-Dioxolane-2-carboxylic acid (CID 355326). National Library of Medicine. Retrieved from [Link]

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The Strategic Choice in Scaffolding: A Comparative Analysis of 1,3-Dioxane and 1,3-Dioxolane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the intricate landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences a drug candidate's conformational rigidity, physicochemical properties, and metabolic fate. Among the heterocyclic systems, cyclic acetals, particularly 1,3-dioxanes and 1,3-dioxolanes, have emerged as versatile and valuable motifs.[1] The incorporation of a carboxylic acid functionality onto these rings introduces a key interaction point for biological targets, yet the fundamental differences between the six-membered dioxane and the five-membered dioxolane ring systems are often nuanced and warrant a deeper exploration. This technical guide provides a comprehensive analysis of these two scaffolds, offering field-proven insights into their structural disparities, synthetic accessibility, and strategic application in drug discovery for researchers, scientists, and drug development professionals.

Core Structural and Conformational Dichotomy

The primary distinction between 1,3-dioxane and 1,3-dioxolane frameworks lies in their ring size, which dictates their conformational behavior and, consequently, the spatial presentation of substituents.

The 1,3-Dioxane Ring: A Rigid Conformational Anchor

The six-membered 1,3-dioxane ring preferentially adopts a stable chair conformation, analogous to cyclohexane.[2] This conformational preference is a direct consequence of minimizing torsional and steric strain. The presence of two shorter C-O bonds compared to C-C bonds (1.43 Å vs. 1.54 Å) results in a slightly puckered and less flexible chair than cyclohexane, with more pronounced diaxial interactions.[2]

Substituents on the dioxane ring can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial steric interactions, substituents, including the carboxylic acid group, have a strong thermodynamic preference for the more stable equatorial orientation.[3][4] This conformational rigidity is a powerful tool in drug design, as it allows for the precise and predictable positioning of pharmacophoric elements in three-dimensional space, which can be crucial for optimizing ligand-receptor interactions.

The 1,3-Dioxolane Ring: A Flexible Scaffold

In contrast, the five-membered 1,3-dioxolane ring is non-planar and significantly more flexible.[5] It does not have a single low-energy conformation but rather exists as a dynamic equilibrium of various "envelope" and "twist" forms, with low energy barriers to interconversion. This conformational flexibility means that substituents on a dioxolane ring can sample a wider range of spatial orientations. While this can be advantageous for exploring a broader conformational space to find an optimal binding mode, it can also come at an entropic cost upon binding to a biological target. The 1,3-dioxolane framework is a key structural motif in numerous pharmacologically active molecules, including antiviral and antifungal agents.[1][5]

G cluster_0 Conformational Analysis Dioxane 1,3-Dioxane Chair Rigid Chair Conformation Dioxane->Chair Prefers Dioxolane 1,3-Dioxolane Envelope Flexible Envelope/Twist Conformations Dioxolane->Envelope Adopts

Caption: Conformational preferences of dioxane vs. dioxolane rings.

Synthesis of Carboxylic Acid Derivatives: Pathways and Protocols

The synthesis of these compounds typically involves the acid-catalyzed acetalization of a diol with a carbonyl compound that either contains or can be converted into a carboxylic acid.[6]

Synthesis of 1,3-Dioxane Carboxylic Acids

A common and efficient route involves the reaction of a substituted 1,3-diol with a ketone or aldehyde. A prime example is the synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a key monomer for biodegradable dendrimers, from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).[4]

cluster_synthesis General Synthesis of 1,3-Dioxane Carboxylic Acid Reactant_1 2,2-bis(hydroxymethyl)propionic acid Product 2,2,5-trimethyl-1,3-dioxane- 5-carboxylic acid Reactant_1->Product Reactant_2 Acetone Reactant_2->Product Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Product Water H₂O Product->Water +

Caption: Synthesis of a 1,3-dioxane carboxylic acid derivative.

Exemplary Protocol: Synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid [4]

  • Reaction Setup: To a solution of 2,2-bis(hydroxymethyl)propionic acid (1.0 eq) in acetone (acting as both reactant and solvent), add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Reaction Execution: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS. Water is generated during the reaction and can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Work-up and Purification: After cooling, neutralize the catalyst with a mild base (e.g., triethylamine). Remove the excess acetone under reduced pressure. The resulting residue can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Causality: The use of an acid catalyst is essential to protonate the carbonyl oxygen of acetone, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol's hydroxyl groups. Removing water is critical as the reaction is reversible.

Synthesis of 1,3-Dioxolane Carboxylic Acids

These derivatives are often prepared from 1,2-diols. A notable strategy involves the reaction of glycerin with an aldehyde or ketone to form a mixture of 4-hydroxymethyl-1,3-dioxolane and 5-hydroxy-1,3-dioxane isomers.[7] The primary alcohol of the 4-hydroxymethyl-1,3-dioxolane can then be selectively oxidized to the carboxylic acid.

Exemplary Protocol: Selective Oxidation to a 1,3-Dioxolane-4-carboxylic Acid Salt [7]

  • Reaction Setup: Prepare an aqueous solution of the isomer mixture (e.g., glycerin formal) containing 4-hydroxymethyl-1,3-dioxolane. Add a platinum metal catalyst (e.g., platinum on carbon).

  • pH Adjustment: Adjust the pH of the mixture to the alkaline range (pH 7-14) using an aqueous solution of a base (e.g., NaOH).

  • Oxidation: Heat the reaction mixture to 50-100 °C and introduce an oxidizing agent, such as air or pure oxygen, while stirring vigorously.

  • Monitoring and Work-up: Monitor the reaction progress by titrating aliquots to determine the amount of carboxylic acid formed.[7] Once the reaction is complete, filter off the catalyst. The unreacted 5-hydroxy-1,3-dioxane can be removed by extraction with a suitable organic solvent.

  • Isolation: The aqueous solution containing the 1,3-dioxolane-4-carboxylic acid salt can be used directly or the salt can be isolated, for instance, by crystallization.[7]

Causality: The selective oxidation of the primary alcohol in the presence of the secondary alcohol (in the dioxane isomer) is achieved under these specific catalytic conditions. The alkaline pH is crucial for the reaction mechanism on the platinum catalyst surface.

Comparative Physicochemical Properties

The structural differences between the two rings directly translate into distinct physicochemical properties, which are of paramount importance for drug development.

Property1,3-Dioxane Carboxylic Acid1,3-Dioxolane Carboxylic AcidRationale & Implication in Drug Design
Conformational Rigidity High (Prefers chair form)Low (Flexible envelope/twist)Dioxane: Useful for locking in an active conformation, reducing entropic penalty upon binding. Dioxolane: Allows for more conformational sampling, potentially adapting to different binding pockets.
Kinetic Stability (Acid Hydrolysis) More StableLess StableThe higher stability of the six-membered ring acetal is well-documented.[2][6] This is critical for oral drug stability in the stomach and can be exploited for designing acid-labile prodrugs using the dioxolane scaffold.
Lipophilicity (LogP) Generally higherGenerally lowerThe more compact and flexible dioxolane may have different solvation properties. This parameter is highly dependent on other substituents but provides a baseline for modulation.
Acidity (pKa) Varies with substitutionVaries with substitutionThe pKa of the carboxylic acid is influenced by the inductive effects of the ring oxygens and the overall molecular geometry. This is a key parameter for tuning solubility and target interaction (e.g., with basic residues like arginine or lysine).

Strategic Applications in Drug Discovery

The choice between a dioxane and a dioxolane carboxylic acid is a strategic one, aimed at fine-tuning a molecule's pharmacological and pharmacokinetic profile.

Scaffolds for Modulating Biological Activity

These heterocycles serve as excellent scaffolds for constructing molecules with diverse biological activities. Research has shown that both 1,3-dioxolane and 1,3-dioxane derivatives can act as effective modulators to overcome multidrug resistance (MDR) in cancer cells, a phenomenon often linked to the overexpression of P-glycoprotein.[8] The specific geometry and properties of the ring system, combined with the attached linkers and basic moieties, are crucial for this activity.[8] Furthermore, substituted 1,3-dioxanes have been systematically investigated as ligands for σ₁ and NMDA receptors, where the rigid ring structure is key to achieving receptor selectivity and affinity.[9]

Carboxylic Acid Bioisosteres

In drug design, the carboxylic acid group is a common pharmacophore but can lead to poor membrane permeability and rapid metabolism, limiting oral bioavailability.[10][11] Bioisosteric replacement is a strategy to mitigate these issues.[12] Incorporating the carboxylic acid onto a dioxane or dioxolane ring can be viewed as a form of non-classical bioisosterism. The heterocyclic core modulates the acidity (pKa) and, more importantly, the spatial positioning of the carboxyl group relative to the rest of the molecule. This can lead to improved pharmacokinetic profiles while maintaining the crucial electrostatic interactions with the biological target.[10]

G cluster_drug_design Strategic Application in Drug Design Parent Lead Compound (e.g., with simple carboxylic acid) Dioxane 1,3-Dioxane Carboxylic Acid Derivative Parent->Dioxane Bioisosteric Replacement Dioxolane 1,3-Dioxolane Carboxylic Acid Derivative Parent->Dioxolane Bioisosteric Replacement Prop1 Rigid Conformation High Stability Precise Vectoring Dioxane->Prop1 Prop3 Modulated pKa Improved PK Profile Novel IP Dioxane->Prop3 Prop2 Flexible Conformation Lower Stability Conformational Sampling Dioxolane->Prop2 Dioxolane->Prop3

Caption: Role of dioxane/dioxolane carboxylic acids in lead optimization.

Conclusion

The 1,3-dioxane and 1,3-dioxolane carboxylic acids, while chemically related, offer distinct advantages and disadvantages in the context of drug design. The 1,3-dioxane is a conformationally restricted scaffold that provides stability and precise spatial control over substituents, making it ideal for optimizing interactions with well-defined binding sites. Conversely, the 1,3-dioxolane offers greater conformational flexibility and lower hydrolytic stability, which can be leveraged for broader target exploration or the design of environment-sensitive prodrugs. A thorough understanding of these differences in structure, stability, and synthesis is essential for medicinal chemists to make informed, strategic decisions, ultimately enabling the rational design of safer and more effective therapeutics.

References

  • US8263788B2 - Method for the production of 1,3-dioxolane-2-ones and carboxylic acid esters by means of transacylation in basic reaction conditions.
  • US4745200A - Method of producing salts of 1,3-dioxolane-4-carboxylic acids and method of using same.
  • Synthesis and Physico-chemical Properties of Dioxolane Nucleoside Analogues . (1992, January). ChemInform. ResearchGate. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds . (2012). Molecules. PMC. [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals . (2007). Science of Synthesis. [Link]

  • 1,3-Dioxolane | C3H6O2 - PubChem. [Link]

  • Synthesis of 1,3-dioxolanes - Organic Chemistry Portal. [Link]

  • SYNTHESIS AND STEREOCHEMISTRY OF SOME NEW 1,3-DIOXANE DERIVATIVES OBTAINED FROM 1,3-BENZENEDICARBOXALDEHYDE . (2000). Revue Roumaine de Chimie. ResearchGate. [Link]

  • Chemical Properties of 1,3-Dioxolane (CAS 646-06-0) - Cheméo. [Link]

  • An efficient synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-diones) . (2017). Heterocycles. [Link]

  • 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride . (2006). Acta Crystallographica Section C. IUCr Journals. [Link]

  • Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry . Silver Fern Chemical. [Link]

  • The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review) . (2024). Molecules. [Link]

  • Chemical Properties of 1,3-Dioxane (CAS 505-22-6) - Cheméo. [Link]

  • Dioxolane vs Dioxane: Key Differences, Properties, Production Process, and Industrial Applications . (2023, June 25). SLAC. [Link]

  • Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry . (2011). ResearchGate. [Link]

  • Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane . (2010). Russian Journal of Organic Chemistry. ResearchGate. [Link]

  • 1,3-Dioxane - Wikipedia. [Link]

  • Examples of 1,3‐dioxolanes derivatives in bioactive drugs . ResearchGate. [Link]

  • physical properties of 1, 3-Dioxan series . ResearchGate. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure . (2019). Molecules. MDPI. [Link]

  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance . (2007, March 15). Bioorganic & Medicinal Chemistry. PubMed. [Link]

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  • A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds . (2020, March 19). University of Pennsylvania. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 1,3-Dioxane-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical analysis of the safety profile and handling requirements for 1,3-Dioxane-2-carboxylic acid ethyl ester (CAS: 90392-05-5). Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes available data with established chemical principles to offer a practical framework for risk mitigation in a laboratory setting. The focus is on the causality behind safety protocols, ensuring a self-validating system of safe practice for professionals in research and development.

Chemical Identity and Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount to anticipating its behavior and implementing appropriate safety controls. 1,3-Dioxane-2-carboxylic acid ethyl ester is a cyclic acetal and an ethyl ester.

GHS_Hazard pictogram GHS Pictogram GHS07: Exclamation Mark signal Signal Word Warning pictogram->signal Indicates h_statements Hazard Statements H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. signal->h_statements Associated with p_statements Key Precautionary Statements P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. h_statements->p_statements Requires

Caption: GHS Hazard classification summary.

Interpreting the Hazards
  • H319 - Causes serious eye irritation: The ester functional group and the overall polarity of the molecule mean that upon contact with the mucous membranes of the eye, it can cause significant, potentially damaging, inflammation. This is a non-negotiable risk requiring stringent eye protection.

  • H317 - May cause an allergic skin reaction: This indicates the compound is a skin sensitizer. The implication for laboratory personnel is significant; initial exposures may show no effect, but subsequent contact can trigger a delayed-type hypersensitivity reaction (Type IV). This necessitates a "no-touch" policy, achievable only through consistent and correct use of personal protective equipment.

Inherent Risk from Analogous Structures: Peroxide Formation

While not explicitly listed in the available SDS, the 1,3-dioxane core structure belongs to the class of cyclic ethers. It is a well-established principle in organic chemistry that ethers, particularly cyclic ones, can form explosive peroxides upon exposure to oxygen, especially when initiated by light or heat. [1][2] Causality: The mechanism involves free-radical abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen, followed by reaction with atmospheric oxygen. The resulting hydroperoxides can be highly unstable and may detonate upon shock, friction, or heating. Given this inherent risk, it is prudent to treat 1,3-Dioxane-2-carboxylic acid ethyl ester as a potential peroxide-former.

Protocols for Safe Handling and Personal Protection

A multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the identified risks.

Protocol 1: Engineering Controls & Workspace Setup
  • Primary Containment: All weighing and manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood.

  • Ventilation: The fume hood provides critical protection against the inhalation of fine particulates and prevents the accumulation of potentially flammable vapors if the compound is dissolved in a volatile solvent.

  • Safety Equipment: Ensure a safety shower and an eyewash station are immediately accessible and have been recently tested. [3] Rationale: Engineering controls are the most reliable form of protection as they are designed to isolate the hazard from the operator. A fume hood is non-negotiable due to the sensitization risk and the prudent assumption of potential peroxide formation.

Protocol 2: Personal Protective Equipment (PPE) Workflow

This workflow ensures a conscious, risk-based selection of PPE for handling the compound.

PPE_Workflow start Prepare to Handle Compound assess_eye Assess Eye Hazard (H319: Serious Irritant) start->assess_eye assess_skin Assess Skin Hazard (H317: Sensitizer) start->assess_skin select_eye Select ANSI Z87.1-rated Safety Goggles with Side Shields OR Face Shield over Safety Glasses assess_eye->select_eye proceed Proceed with Experiment select_eye->proceed select_gloves Select Nitrile Gloves (Check manufacturer's resistance chart) assess_skin->select_gloves select_labcoat Wear Flame-Resistant Lab Coat (Buttoned, with tight cuffs) assess_skin->select_labcoat select_gloves->proceed select_labcoat->proceed

Caption: Decision workflow for selecting appropriate PPE.

Scientific Principle: The selection of PPE is dictated by the specific hazards. For an H319 compound, safety glasses are insufficient; chemical splash goggles are required to form a seal around the eyes. [4]For a skin sensitizer (H317), glove selection is critical. Nitrile provides good general chemical resistance, but for prolonged tasks, consulting a manufacturer's compatibility chart is a self-validating step.

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical to minimizing harm.

Table 3: First-Aid Measures

Exposure Route Protocol Source
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention. [5][6]
Inhalation Move person into fresh air. If not breathing, give artificial respiration. If symptoms occur, get medical attention. [5][6]

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if you feel unwell. | [6][7]|

Protocol 3: Small-Scale Laboratory Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab.

  • Contain: Ensure the fume hood is operational. Use an inert absorbent material (e.g., sand, vermiculite) to dike the spill and prevent it from spreading. [3]3. Absorb & Collect: Gently cover and absorb the material. Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container. [1]4. Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to the lab manager and Environmental Health & Safety (EHS) department.

Storage and Disposal Best Practices

Proper storage is key to maintaining chemical integrity and preventing the formation of hazards over time.

Protocol 4: Long-Term Storage and Peroxide Management
  • Container Labeling: Upon receipt, label the container with the date it was received and the date it was first opened. This is a critical administrative control for tracking potential peroxide formation. [2]2. Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area, away from light, heat, and sources of ignition. [5]Storage under an inert atmosphere (e.g., nitrogen or argon) is a best practice for oxygen-sensitive compounds.

  • Peroxide Testing: For containers that have been opened and stored for more than 12 months, it is imperative to test for the presence of peroxides before use. Commercially available peroxide test strips can be used.

  • Handling Suspected Peroxides: If visual inspection reveals crystallization around the cap or solids within the container of a normally liquid/solid compound, do not move the container. [2]This may indicate significant peroxide formation. Contact your institution's EHS department immediately for emergency disposal.

Disposal: All waste material, including contaminated absorbents and the first rinse of empty containers, must be disposed of as hazardous waste through an approved service. [2][5]Never discharge chemical waste into drains or dispose of it in regular trash. [2]

References

  • PubChem. 1,3-Dioxane-2-carboxylic acid ethyl ester. National Center for Biotechnology Information. [Link]

  • Generic Safety Data Sheet.SAFETY DATA SHEET based on analogous compounds.
  • Chemcia Scientific. MATERIAL SAFETY DATA SHEET.[Link]

  • Generic Safety Data Sheet.SAFETY DATA SHEET for 1,3-Dioxane.
  • PubChem. Ethyl 1,3-dioxolane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • KamulinBiotech. Materials Safety Data Sheet.[Link]

  • Cheméo. 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester.[Link]

  • Synthonix. 1,3-Dioxane-2-carboxylic acid ethyl ester - [D10084].[Link]

  • Loba Chemie. 1,3-DIOXOLANE FOR SYNTHESIS Safety Data Sheet.[Link]

  • US EPA. 1,3-Dioxane-5-carboxylic acid, 2,5-diethyl- Properties. U.S. Environmental Protection Agency. [Link]

  • Molbase. Ethyl 1,3-dithiane-2-carboxylate | 20462-00-4.[Link]

  • US EPA. 1,3-Dioxolane-2-acetic acid, 2-methyl-.alpha.-pentyl-, ethyl ester - Hazard. U.S. Environmental Protection Agency. [Link]

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A Technical Guide to 1,3-Dioxane-2-Carboxylic Acid Building Blocks for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,3-Dioxane-2-Carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The 1,3-dioxane-2-carboxylic acid scaffold and its derivatives have emerged as a class of compounds with significant potential, offering a unique combination of structural rigidity, stereochemical complexity, and synthetic versatility. The 1,3-dioxane ring, a six-membered cyclic acetal, serves as a stable yet cleavable protecting group for 1,3-diols and carbonyl functionalities.[1] More importantly, when functionalized with a carboxylic acid or its ester equivalent at the 2-position, it becomes a valuable building block for introducing constrained motifs into drug candidates. This can lead to improved binding affinity, enhanced metabolic stability, and favorable pharmacokinetic profiles. This guide provides an in-depth overview of the commercial availability of these building blocks, their synthesis, and key synthetic manipulations for their effective utilization in research and development.

Commercial Availability of 1,3-Dioxane-2-Carboxylic Acid Building Blocks

SupplierProduct NameCAS NumberPurityNotes
Synthonix 1,3-Dioxane-2-carboxylic acid ethyl ester90392-05-595+%A primary manufacturer of this building block.[2]
Sigma-Aldrich 1,3-Dioxane-2-carboxylic acid ethyl ester90392-05-595%Distributed by Sigma-Aldrich, ensuring broad accessibility.[3]
BLD Pharm 1,3-Dioxane-2-carboxylic acid ethyl ester90392-05-5-Listed in their catalog, inquire for purity and availability.[4]

In addition to the primary building block, researchers may find related structures, such as substituted dioxanes and the analogous five-membered ring system, 1,3-dioxolanes, to be of interest. For instance, 2-methyl-1,3-dioxolane-2-carboxylic acid is available from suppliers like CP Lab Safety [5] and Sigma-Aldrich [6], offering a different steric and electronic profile.

Synthetic Strategies: Accessing and Modifying 1,3-Dioxane-2-Carboxylic Acid Scaffolds

The true utility of these building blocks lies in their synthetic accessibility and the diverse transformations they can undergo. The following section details key experimental protocols, grounded in established chemical principles.

Workflow for Utilizing 1,3-Dioxane-2-Carboxylic Acid Building Blocks

Workflow cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Core Intermediates Commercial_Ester Ethyl 1,3-dioxane- 2-carboxylate Hydrolysis Ester Hydrolysis Commercial_Ester->Hydrolysis Base-catalyzed Free_Acid 1,3-Dioxane-2- carboxylic Acid Hydrolysis->Free_Acid Amide_Coupling Amide Coupling Amide_Derivative 1,3-Dioxane-2- carboxamide Derivative Amide_Coupling->Amide_Derivative Free_Acid->Amide_Coupling With Amine (R-NH2)

Caption: Synthetic workflow from the commercial ester.

Protocol 1: Synthesis of 1,3-Dioxane-2-Carboxylic Acid via Ester Hydrolysis

The conversion of the commercially available ethyl ester to the free carboxylic acid is a crucial first step for many synthetic applications. Given the potential for steric hindrance around the ester moiety, a robust hydrolysis method is required. Standard saponification conditions may be sluggish; therefore, a non-aqueous, base-promoted approach is often more effective.[7]

Principle: The mechanism involves the nucleophilic attack of a hydroxide or a related nucleophile on the carbonyl carbon of the ester. In a non-aqueous environment with a strong base, the reaction equilibrium is strongly shifted towards the carboxylate salt, which upon acidic workup yields the desired carboxylic acid. The use of a less-hindered base in a suitable organic solvent can overcome the steric hindrance.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1,3-dioxane-2-carboxylate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 9:1 ratio (v/v) to a final concentration of approximately 0.1 M.

  • Addition of Base: To the stirred solution at room temperature, add a methanolic solution of sodium hydroxide (3.0 eq, e.g., 3 N solution).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully neutralize the reaction mixture with an aqueous solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,3-dioxane-2-carboxylic acid.

  • Purification: If necessary, the crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Amide Coupling of 1,3-Dioxane-2-Carboxylic Acid

The formation of an amide bond is a cornerstone of medicinal chemistry. The newly synthesized 1,3-dioxane-2-carboxylic acid can be readily coupled with a wide range of amines using standard peptide coupling reagents.

Principle: The carboxylic acid is activated by a coupling reagent to form a highly reactive intermediate (e.g., an active ester or an acyl-uronium species). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond. The addition of a non-nucleophilic base is often required to neutralize any acid generated during the reaction and to deprotonate the amine salt if it is used as such.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1,3-dioxane-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), a coupling reagent such as HATU (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with the reaction solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

The 1,3-Dioxane Moiety as a Bioisostere

The carboxylic acid functional group is prevalent in many bioactive molecules. However, it can present challenges such as poor membrane permeability and metabolic instability.[8] The 1,3-dioxane-2-carboxylic acid scaffold can be considered a bioisosteric replacement for other functionalities, or the dioxane ring itself can act as a surrogate for other cyclic systems, offering a unique conformational constraint. This strategic replacement can lead to improved drug-like properties.

Conclusion

The 1,3-dioxane-2-carboxylic acid framework represents a valuable and versatile class of building blocks for drug discovery and development. While the parent acid is not directly available commercially, its ethyl ester provides a convenient and stable entry point into this chemical space. The synthetic protocols outlined in this guide, from the robust hydrolysis of the commercially available ester to standard amide coupling reactions, provide researchers with the necessary tools to effectively incorporate this scaffold into their synthetic campaigns. The unique structural and stereochemical features of these building blocks, coupled with their potential as bioisosteres, make them a compelling choice for the design of next-generation therapeutics.

References

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Methodological & Application

Acetalization protocols for 1,3-dioxane-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Acetalization Protocols for the Synthesis of 1,3-Dioxane-2-Carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,3-Dioxane-2-Carboxylic Acid Scaffold

The 1,3-dioxane framework is a cornerstone in modern organic synthesis, serving both as a crucial protecting group for 1,3-diols and as a conformational anchor in the design of complex molecules.[1][2] When functionalized with a carboxylic acid at the C2 position, the resulting 1,3-dioxane-2-carboxylic acid and its derivatives become versatile intermediates. These structures are found in biologically active compounds and are pivotal in the synthesis of pharmaceuticals and natural products.[3][4][5][6] Their utility stems from the inherent stability of the cyclic acetal under basic, oxidative, and reductive conditions, coupled with its predictable lability towards acid-catalyzed hydrolysis.[1][7]

This guide provides an in-depth exploration of the synthesis of 1,3-dioxane-2-carboxylic acid through acetalization. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights into catalyst selection, reaction control, and troubleshooting. The protocols described herein are designed to be self-validating, providing a robust foundation for researchers in drug discovery and chemical development.

Pillar 1: The Mechanistic Rationale of Acetalization

The formation of a 1,3-dioxane is a classic example of cyclic acetalization, involving the acid-catalyzed condensation of a 1,3-diol with a carbonyl compound.[1][2] In the context of our target molecule, the carbonyl component is glyoxylic acid or a suitable derivative. The reaction is a reversible equilibrium, and a comprehensive understanding of its mechanism is paramount for optimizing product yield.[8][9]

The generally accepted mechanism proceeds through the following key steps:

  • Carbonyl Activation: The acid catalyst (H⁺) protonates the carbonyl oxygen of the glyoxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Initial Nucleophilic Attack: A terminal hydroxyl group of the 1,3-diol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Hemiacetal Formation: Deprotonation of the attacking oxygen results in the formation of a neutral hemiacetal intermediate.[9]

  • Formation of an Oxocarbenium Ion: The newly formed hydroxyl group on the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The departure of water generates a highly reactive, resonance-stabilized oxocarbenium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the diol backbone performs an intramolecular nucleophilic attack on the oxocarbenium carbon. This is an entropically favored 6-endo-trig cyclization, leading to the formation of the 1,3-dioxane ring.[8]

  • Regeneration of Catalyst: Deprotonation of the final oxonium ion regenerates the acid catalyst and yields the neutral 1,3-dioxane product.

Because water is a product of this equilibrium, its effective removal is critical to drive the reaction to completion in accordance with Le Châtelier's principle.[2][9]

Acetalization_Mechanism cluster_0 Activation & Hemiacetal Formation cluster_1 Cyclization & Product Formation A 1,3-Diol + Glyoxylic Acid B Protonated Carbonyl A->B + H+ C Hemiacetal Intermediate B->C + Diol D Protonated Hemiacetal C->D + H+ E Oxocarbenium Ion D->E - H2O F Protonated 1,3-Dioxane E->F Intramolecular Attack G 1,3-Dioxane-2-carboxylic acid F->G - H+

Caption: General mechanism for acid-catalyzed 1,3-dioxane formation.

Pillar 2: Experimental Protocols & Strategic Execution

The successful synthesis of 1,3-dioxane-2-carboxylic acid hinges on the careful selection of reagents, catalysts, and reaction conditions. Below are two primary protocols, each with distinct advantages.

Protocol 1: Direct Condensation of 1,3-Propanediol with Glyoxylic Acid

This method is the most atom-economical approach, directly combining the core reactants. Its success is highly dependent on the choice of acid catalyst and an effective method for water removal.

Workflow Overview

Protocol_1_Workflow Reactants 1,3-Propanediol Glyoxylic Acid Monohydrate Solvent (e.g., Toluene) Reaction Combine & Reflux with Dean-Stark Trap Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Quench Aqueous Wash Extraction Monitor->Workup Reaction Complete Purify Column Chromatography or Recrystallization Workup->Purify Product Pure 1,3-Dioxane-2-carboxylic acid Purify->Product

Caption: Experimental workflow for direct acetalization.

Materials & Reagents

  • 1,3-Propanediol (1.0 equiv)

  • Glyoxylic Acid Monohydrate (1.1 equiv)

  • Acid Catalyst (0.02-0.05 equiv, see Table 1)

  • Anhydrous Toluene or Benzene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Equipment

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.

  • Charging the Flask: To the flask, add 1,3-propanediol (1.0 equiv), glyoxylic acid monohydrate (1.1 equiv), and a sufficient volume of toluene to ensure proper stirring (approx. 0.2-0.5 M concentration).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.05 equiv).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected and TLC or GC-MS analysis indicates the consumption of the limiting reagent.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding saturated NaHCO₃ solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the pure 1,3-dioxane-2-carboxylic acid.

Protocol 2: Acetalization with Ethyl Glyoxylate followed by Saponification

This two-step approach can be advantageous when dealing with substrates that are sensitive to the conditions of direct condensation with a free carboxylic acid. The intermediate ester is often easier to purify.

Step 2A: Acetalization with Ethyl Glyoxylate

  • Procedure: Follow the steps outlined in Protocol 1, but substitute Glyoxylic Acid Monohydrate with Ethyl Glyoxylate (typically available as a solution in toluene). The product of this reaction is ethyl 1,3-dioxane-2-carboxylate.[10]

  • Expert Insight: This method avoids potential side reactions associated with the free carboxylic acid group and can sometimes lead to cleaner reactions and higher yields of the protected intermediate.

Step 2B: Saponification to the Carboxylic Acid

  • Dissolution: Dissolve the purified ethyl 1,3-dioxane-2-carboxylate (1.0 equiv) from Step 2A in a mixture of ethanol or THF and water.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equiv) and stir the mixture at room temperature until TLC analysis confirms the disappearance of the starting ester.

  • Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2-3 with cold 1 M HCl.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Pillar 3: Data-Driven Decision Making

The choice of catalyst is a critical parameter that influences reaction rate, yield, and compatibility with other functional groups. While traditional Brønsted acids are effective, modern Lewis acid catalysts offer milder conditions and enhanced chemoselectivity.[2][11]

Table 1: Comparison of Catalytic Systems for 1,3-Dioxane Formation

CatalystTypeTypical Loading (mol%)Reaction ConditionsAdvantagesPotential Drawbacks
p-Toluenesulfonic Acid (p-TsOH) Brønsted Acid2-5Toluene, reflux with Dean-StarkInexpensive, effective, widely used.[2]Harshly acidic, may not tolerate acid-sensitive groups.[11]
Sulfuric Acid (H₂SO₄) Brønsted Acid1-5Aprotic solvent, often with water removalVery strong acid, fast reaction rates.Highly corrosive, can cause charring and side reactions.
Zirconium(IV) chloride (ZrCl₄) Lewis Acid5-10CH₂Cl₂, room tempHighly efficient, chemoselective, mild conditions.[2]Moisture-sensitive, requires anhydrous conditions.
Erbium(III) triflate (Er(OTf)₃) Lewis Acid1-5Wet nitromethane, room tempGentle Lewis acid, tolerates some water.Expensive catalyst.
Iodine (I₂) Lewis Acid5-10Aprotic solvent, neutral conditionsMild, effective for acid-sensitive substrates.[2]Can be volatile, potential for staining.
Montmorillonite K10 Solid Acidby weightToluene, reflux with Dean-StarkHeterogeneous, easily filtered off, reusable.[3]Can have lower activity than homogeneous catalysts.

Trustworthiness Through Self-Validation: Every protocol's success should be validated through rigorous characterization. The identity and purity of the synthesized 1,3-dioxane-2-carboxylic acid should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Expected spectroscopic data should be compared against literature values or predicted spectra.

References

  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
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  • Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Pearson+. (n.d.). Acetal Formation.
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  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]

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  • Heterocycles. (2017, April 21). An efficient synthesis of 1,3-dioxane-4,6-diones.
  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series.
  • Sci-Hub. (n.d.).
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  • ResearchGate. (2025, December 16).
  • PubChem. (n.d.). 1,3-Dioxane-2-carboxylic acid ethyl ester | C7H12O4 | CID 19373168. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3-dioxane-2-carboxylic acid (C5H8O4). Retrieved from [Link]

  • Chemistry Steps. (2022, November 25). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • Stack Exchange. (2016, January 6). Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones?. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dioxolane-2-carboxylic acid | C4H6O4 | CID 355326. Retrieved from [Link]

  • PubMed. (2007, March 15). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Retrieved from [Link]

  • Google Patents. (n.d.). US5350872A - Process for the preparation of carboxylic acids and derivatives of them.
  • PMC. (n.d.). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides.
  • ChemicalBook. (n.d.). trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis.
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Application Notes and Protocols for the Esterification of 1,3-Dioxane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise modification of molecular scaffolds is paramount. The 1,3-dioxane moiety, a cyclic acetal, serves as a versatile protecting group for 1,3-diols and carbonyl functionalities due to its stability under a range of conditions, yet facile cleavage under acidic environments.[1][2][3] The esterification of carboxylic acids appended to this scaffold, such as 1,3-dioxane-2-carboxylic acid, presents a unique set of challenges and opportunities. The selection of an appropriate esterification method is critical to ensure high yields and prevent the unintended cleavage of the acid-labile dioxane ring.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the esterification of 1,3-dioxane-2-carboxylic acid. We will delve into the mechanistic underpinnings of suitable esterification protocols, provide detailed, field-proven experimental procedures, and offer insights into the selection of reaction parameters to achieve desired outcomes while maintaining the integrity of the 1,3-dioxane core.

Mechanistic Considerations and Method Selection

The primary challenge in the esterification of 1,3-dioxane-2-carboxylic acid lies in the inherent acid sensitivity of the 1,3-dioxane ring.[1][2] Traditional acid-catalyzed methods like Fischer-Speier esterification, which employ strong Brønsted acids and elevated temperatures, pose a significant risk of cleaving the acetal.[4][5][6] Therefore, methodologies that operate under mild, preferably neutral or near-neutral conditions, are highly desirable.

Several modern esterification techniques are well-suited for this purpose. The choice among them will depend on the specific alcohol to be coupled, the scale of the reaction, and the presence of other functional groups in the molecule.

  • Steglich Esterification: This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8][9] The reaction proceeds under mild, neutral conditions, making it highly compatible with acid-sensitive substrates.[7] The mechanism involves the activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by DMAP.[8][9]

  • Mitsunobu Reaction: This redox-based coupling reaction allows for the esterification of a carboxylic acid with a primary or secondary alcohol using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol center, which can be a powerful tool in stereoselective synthesis.[10][12] The reaction is performed under neutral conditions, typically at or below room temperature.[11]

The following sections will provide detailed protocols for these two highly effective methods for the esterification of 1,3-dioxane-2-carboxylic acid.

Comparative Overview of Esterification Methods

To aid in the selection of the most appropriate method, the following table summarizes the key parameters and characteristics of the Steglich esterification and the Mitsunobu reaction.

FeatureSteglich EsterificationMitsunobu Reaction
Key Reagents Carbodiimide (DCC, EDC), DMAP (catalyst)Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD, DIAD)
Reaction Conditions Mild, neutral pH, typically room temperatureMild, neutral pH, typically 0 °C to room temperature
Stereochemistry Retention at the alcohol centerInversion at the alcohol center
Byproducts Dicyclohexylurea (DCU) or water-soluble urea derivativeTriphenylphosphine oxide, reduced azodicarboxylate
Workup Filtration to remove urea byproductOften requires chromatography to remove byproducts
Substrate Scope Broad, effective for sterically hindered substrates[7][8][9]Generally for primary and secondary alcohols[11]
Advantages Simple procedure, readily available reagentsStereochemical control, mild conditions
Disadvantages Potential for N-acylurea side product formation, DCC can be an allergenStoichiometric amounts of reagents and byproducts, can be challenging to purify

Experimental Protocols

Protocol 1: Steglich Esterification of 1,3-Dioxane-2-carboxylic Acid

This protocol describes a general procedure for the esterification of 1,3-dioxane-2-carboxylic acid with a generic primary or secondary alcohol using EDC as the coupling agent.

Materials:

  • 1,3-Dioxane-2-carboxylic acid

  • Alcohol (R-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,3-dioxane-2-carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the alcohol (1.1 equivalents), 4-dimethylaminopyridine (DMAP) (0.1 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid and acidic byproducts), water, and brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

    • If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[14]

Protocol 2: Mitsunobu Esterification of 1,3-Dioxane-2-carboxylic Acid

This protocol outlines a general procedure for the esterification of 1,3-dioxane-2-carboxylic acid with a primary or secondary alcohol under Mitsunobu conditions, which results in the inversion of stereochemistry at the alcohol's chiral center.

Materials:

  • 1,3-Dioxane-2-carboxylic acid

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,3-dioxane-2-carboxylic acid (1.2 equivalents) and triphenylphosphine (1.5 equivalents).

  • Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration).

  • Addition of Alcohol: Add the alcohol (1.0 equivalent) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[11]

  • Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the cooled, stirred solution. A color change is often observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic solution with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate.

    • The crude product will contain triphenylphosphine oxide and the reduced hydrazyde byproduct. Purify the desired ester by flash column chromatography on silica gel. A gradient elution is often necessary to separate the product from the byproducts.

  • Characterization: Confirm the structure and purity of the isolated ester using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Experimental Workflow

The following diagram provides a generalized workflow for the esterification process, from reagent selection to final product characterization.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Select Reagents: - Carboxylic Acid - Alcohol - Coupling Agents/  Catalysts Setup Combine Reactants in Solvent Reagents->Setup Solvent Choose Anhydrous Solvent (DCM/THF) Solvent->Setup Glassware Prepare Dry Glassware Glassware->Setup Addition Add Coupling Agents/ Catalysts Setup->Addition Stir Stir at Appropriate Temperature Addition->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Characterize Characterize Product: - NMR - Mass Spec Purify->Characterize Data Analyze Data & Determine Yield Characterize->Data

Caption: Generalized workflow for the esterification of 1,3-dioxane-2-carboxylic acid.

Troubleshooting and Key Considerations

  • Stability of the 1,3-Dioxane Ring: Throughout all manipulations, avoid strongly acidic conditions. Even mild Lewis acids or prolonged exposure to silica gel during chromatography can potentially lead to decomposition. If lability is a concern, consider using neutral alumina for chromatography.

  • Purity of Reagents: The use of anhydrous solvents and high-purity reagents is crucial for the success of both the Steglich and Mitsunobu reactions. Water can hydrolyze the activated intermediates, leading to lower yields.

  • Removal of Byproducts: In the Steglich esterification, if the urea byproduct is soluble in the reaction solvent, switching to a solvent where it is insoluble can simplify the workup. For the Mitsunobu reaction, various modified reagents and purification techniques have been developed to facilitate the removal of triphenylphosphine oxide.

  • Reaction Monitoring: Careful monitoring of the reaction is essential to determine the optimal reaction time and to avoid the formation of side products from over-reaction or decomposition.

Conclusion

The esterification of 1,3-dioxane-2-carboxylic acid requires careful consideration of reaction conditions to preserve the integrity of the acid-sensitive dioxane ring. The Steglich esterification and the Mitsunobu reaction stand out as robust and reliable methods that proceed under mild, non-acidic conditions. The detailed protocols and comparative analysis provided in these application notes are intended to empower researchers to select and execute the most suitable synthetic strategy for their specific needs, thereby facilitating advancements in drug discovery and materials science.

References

  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Preparations and Procedures International, 28(2), 127-164. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

Sources

Application Notes and Protocols: 1,3-Dioxane-2-carboxylic Acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Control in Drug Design

Peptides are nature's messengers, mediating a vast array of biological processes through precise interactions with their receptors. However, their therapeutic potential is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a solution to these challenges.[1] A key strategy in peptidomimetic design is the introduction of conformational constraints, which lock the molecule into a bioactive shape, thereby enhancing receptor affinity and stability.[2]

The 1,3-dioxane-2-carboxylic acid scaffold emerges as a versatile tool in this endeavor. This six-membered heterocyclic system, with its defined chair-like conformation, can act as a rigid surrogate for peptide backbone segments.[3] By strategically incorporating this moiety, researchers can induce specific secondary structures, such as β-turns, which are crucial for many protein-protein interactions.[2][4] These turns are often located on the surface of proteins and play a pivotal role in molecular recognition.[4] This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,3-dioxane-2-carboxylic acid and its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Part 1: Synthesis of the Core Scaffold: 1,3-Dioxane-2-carboxylic Acid

The synthesis of the 1,3-dioxane-2-carboxylic acid scaffold is a critical first step. While various substituted dioxane carboxylic acids have been reported[5][6], a direct and scalable synthesis of the parent compound is essential for its broad application. The following protocol outlines a robust, two-step procedure starting from commercially available materials. The strategy involves the acid-catalyzed acetalization of a protected glyoxylic acid with 1,3-propanediol, followed by a selective deprotection.

Logical Workflow for Scaffold Synthesis

The synthesis is designed for efficiency and purity, ensuring the final product is suitable for direct use in peptide synthesis.

cluster_0 Step 1: Acetalization cluster_1 Step 2: Saponification A Ethyl Glyoxylate D Ethyl 1,3-dioxane-2-carboxylate A->D Toluene, Dean-Stark B 1,3-Propanediol B->D C Acid Catalyst (p-TsOH) C->D E Ethyl 1,3-dioxane-2-carboxylate G 1,3-Dioxane-2-carboxylic Acid E->G THF/H2O F LiOH or NaOH F->G

Caption: Synthetic workflow for 1,3-dioxane-2-carboxylic acid.

Protocol 1: Synthesis of Ethyl 1,3-dioxane-2-carboxylate

This step forms the core heterocyclic ring structure. Using an ester of glyoxylic acid prevents side reactions associated with the free carboxylic acid under acidic conditions.

Materials:

  • Ethyl glyoxylate (50% solution in toluene)

  • 1,3-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add toluene (250 mL), ethyl glyoxylate (0.1 mol), and 1,3-propanediol (0.12 mol, 1.2 equivalents).

  • Add a catalytic amount of p-TsOH (approx. 0.002 mol).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield ethyl 1,3-dioxane-2-carboxylate as a colorless oil.

Protocol 2: Saponification to 1,3-Dioxane-2-carboxylic Acid

This final step hydrolyzes the ester to yield the desired carboxylic acid, which can then be used in peptide coupling reactions.

Materials:

  • Ethyl 1,3-dioxane-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 1,3-dioxane-2-carboxylate (0.05 mol) in a mixture of THF (100 mL) and water (50 mL) in a round-bottom flask.

  • Add LiOH (0.075 mol, 1.5 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent to yield 1,3-dioxane-2-carboxylic acid as a white solid. The product is often pure enough for the next step, but can be recrystallized if necessary.

Part 2: Incorporation into Peptidomimetics via Solid-Phase Synthesis

With the scaffold in hand, it can be incorporated into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). The carboxylic acid of the dioxane scaffold is activated and coupled to the N-terminal amine of the resin-bound peptide.

Workflow for SPPS Incorporation

The process follows the standard SPPS cycle of deprotection and coupling.

Resin Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Scaffold Activation: 1,3-Dioxane-2-carboxylic acid + Coupling Reagent (HCTU) + Base (DIPEA) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Result Resin-Bound Peptide with Dioxane Scaffold Washing2->Result NextCycle Continue SPPS Cycle or Cleave Result->NextCycle

Caption: SPPS workflow for dioxane scaffold incorporation.

Protocol 3: Solid-Phase Coupling of 1,3-Dioxane-2-carboxylic Acid

This protocol details the manual coupling of the scaffold to a resin-bound peptide. The choice of coupling reagent is critical for efficiently forming the amide bond with the sterically demanding heterocyclic acid.

Materials:

  • Fmoc-protected, resin-bound peptide with a free N-terminal amine

  • 1,3-Dioxane-2-carboxylic acid

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[7]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Kaiser test reagents

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Activation Solution: In a separate vial, dissolve 1,3-dioxane-2-carboxylic acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the reaction vessel at room temperature.

  • Monitoring: The coupling reaction can be slower than with standard amino acids due to the scaffold's structure. Monitor the reaction progress using the Kaiser test. The reaction may require 2-4 hours for completion. If the Kaiser test remains positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • The resin is now ready for the next deprotection and coupling cycle or for final cleavage and purification.

ParameterRecommended ConditionsRationale
Scaffold Equivalents 3 eqEnsures the reaction goes to completion, compensating for potential steric hindrance.
Coupling Reagent HCTU (2.9 eq)A highly efficient aminium-based reagent suitable for hindered couplings.[8]
Base DIPEA (6 eq)A non-nucleophilic base required for the activation and coupling steps.[9]
Solvent DMFStandard solvent for SPPS, effectively solvates reagents and swells the resin.
Reaction Time 2 - 4 hoursExtended time may be needed compared to standard amino acids due to steric bulk.
Monitoring Kaiser TestA reliable qualitative test for the presence of free primary amines on the resin.

Application Insights: The Structural Impact of the Dioxane Scaffold

The rigid chair conformation of the 1,3-dioxane ring restricts the rotational freedom of the peptide backbone. When incorporated, the C(O)-C2-O1 and C(O)-C2-O3 bonds introduce specific dihedral angle constraints, effectively mimicking the φ and ψ angles of a natural β-turn.[4] This pre-organization reduces the entropic penalty upon binding to a target receptor, potentially leading to a significant increase in affinity and selectivity.

Researchers can leverage this scaffold to:

  • Stabilize β-turns: Replace the i+1 and i+2 residues of a known β-turn sequence with the dioxane scaffold to create a highly stable mimetic.

  • Probe Pharmacophore Conformation: Use the scaffold to systematically orient the side chains of flanking amino acids (i and i+3 residues), allowing for the exploration of the optimal spatial arrangement for receptor binding.

  • Enhance Proteolytic Stability: The non-natural dioxane structure is resistant to degradation by proteases, which typically recognize and cleave standard amide bonds.

Conclusion

The 1,3-dioxane-2-carboxylic acid unit is a powerful and accessible building block for the synthesis of conformationally constrained peptidomimetics. The synthetic and coupling protocols provided herein offer a clear and reproducible pathway for its application. By enforcing specific secondary structures, this scaffold provides medicinal chemists and drug development professionals with a valuable tool to enhance the potency, selectivity, and stability of peptide-based therapeutics.

References

  • Science of Synthesis Knowledge Updates. (2010). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. Available from: [Link]

  • Kuttan, S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews. Available from: [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Available from: [Link]

  • Perrin, C., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available from: [Link]

  • Google Patents. (n.d.). US8263788B2 - Method for the production of 1,3-dioxolane-2-ones and carboxylic acid esters by means of transacylation in basic reaction conditions. Google Patents.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. Available from: [Link]

  • Google Patents. (n.d.). US5350872A - Process for the preparation of carboxylic acids and derivatives of them. Google Patents.
  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available from: [Link]

  • Kuttan, S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship.org. Available from: [Link]

  • Wurst, J., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available from: [Link]

  • Stenström, E., et al. (2019). 1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl. IUCr Journals. Available from: [Link]

  • Kuttan, S., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC. Available from: [Link]

  • Heterocyclic Letters. (n.d.). An efficient synthesis of 1,3-dioxane-4,6-diones. Heterocyclic Letters. Available from: [Link]

  • Vaz, E., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. ACS Publications. Available from: [Link]

  • Kuttan, S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship.org. Available from: [Link]

  • Dong, S., et al. (2012). Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. Accounts of Chemical Research. Available from: [Link]

  • ChemRxiv. (2025). Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid. ChemRxiv. Available from: [Link]

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Troubleshooting & Optimization

Purification of 1,3-dioxane esters via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to navigating the complexities of purifying 1,3-dioxane esters. This technical support center provides in-depth troubleshooting, frequently asked questions, and validated protocols designed for chemists and researchers in the pharmaceutical and life sciences sectors.

Introduction: The Challenge of Purifying 1,3-Dioxane Esters

As a Senior Application Scientist, I've frequently assisted researchers facing challenges with the purification of 1,3-dioxane esters. These molecules, while crucial as intermediates and final products in drug development, possess an inherent chemical sensitivity that can complicate standard purification workflows. The core of the issue lies in the 1,3-dioxane ring, which is an acetal functional group. Acetals are notoriously susceptible to hydrolysis under acidic conditions, and the default stationary phase for column chromatography, silica gel, is inherently acidic.[1][2] This incompatibility can lead to on-column degradation, resulting in low yields, unexpected byproducts, and purification failures.

This guide is structured to address these specific challenges head-on. It moves beyond generic advice to provide causal explanations and field-tested solutions, empowering you to develop robust and reproducible purification methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when planning the purification of 1,3-dioxane esters.

Q1: Why is my 1,3-dioxane ester decomposing during silica gel column chromatography?

A1: The primary cause of degradation is the acidic nature of standard silica gel.[1] The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic and can catalyze the hydrolysis of the acid-labile acetal linkage in the 1,3-dioxane ring.[3][4] This process effectively deprotects the diol that formed the ring, leading to the appearance of new, often more polar, impurities in your collected fractions. The presence of protic solvents like methanol in the eluent can exacerbate this issue.

Q2: How can I quickly test if my compound is stable on silica gel?

A2: A simple 2D Thin-Layer Chromatography (TLC) analysis is an effective way to check for stability.

  • Spot your crude sample onto a silica gel TLC plate.

  • Develop the plate in a suitable solvent system.

  • After development, let the plate air dry completely, but do not remove it from the developing chamber.

  • Turn the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, you will see all spots migrate to form a single diagonal line. If the compound is degrading, you will observe new spots appearing off this diagonal, indicating on-plate reactions.[5]

Q3: What are the best stationary phase alternatives to standard silica gel for acid-sensitive compounds?

A3: When dealing with acid-sensitive molecules like 1,3-dioxane esters, several alternatives can prevent degradation:

  • Neutralized Silica Gel: You can "deactivate" the acidic sites on silica gel by preparing a slurry of the silica in your starting eluent containing a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or ammonia.[1][6] This is often sufficient to prevent hydrolysis.

  • Alumina (Neutral or Basic): Aluminum oxide is another polar adsorbent that is available in neutral or basic forms, making it an excellent choice for purifying acid-sensitive compounds.[7][8] Basic alumina is particularly useful for compounds that may themselves be basic.

  • Florisil® (Magnesium Silicate): This is a milder, nearly neutral adsorbent that can be effective for separations where silica is too reactive.[2][5]

Q4: How do I select the right mobile phase (eluent) for my separation?

A4: Mobile phase selection is critical for achieving good separation and should always be developed using TLC first.

  • Start with a two-solvent system: Typically a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[9]

  • Aim for an Rf value of 0.25-0.35: The ideal solvent system will move your target compound to an Rf (retention factor) of approximately 0.25 to 0.35 on a TLC plate.[10] This generally provides the best resolution during column chromatography.

  • Ensure separation from impurities: The chosen system should show a clear separation between your desired product and major impurities (a ΔRf > 0.2 is ideal).

  • Consider Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a gradient elution—where the polarity of the mobile phase is gradually increased during the run—will be more efficient than an isocratic (constant composition) elution.[11]

Section 2: Troubleshooting Guide for Common Issues

This section provides a question-and-answer formatted guide to resolving specific problems encountered during the purification process.

Issue Potential Cause(s) Recommended Solutions & Explanations
Low or No Recovery of Compound 1. On-Column Degradation: The compound is decomposing on the acidic stationary phase.Solution: Confirm instability with a 2D TLC test.[5] If unstable, switch to a non-acidic stationary phase like neutral alumina or deactivated silica gel (pre-treated with 1% triethylamine in the eluent).[1][2]
2. Compound is Highly Polar: The eluent is not polar enough to move the compound off the column.Solution: If the compound is stable, increase the eluent polarity. A "methanol purge" (flushing the column with a high concentration of methanol) can be used as a last resort to elute highly retained substances, but be aware this may also elute polar impurities.[12] For consistently polar compounds, consider reverse-phase chromatography.[5][13]
3. Compound is Very Non-Polar: The compound eluted immediately in the solvent front with non-polar impurities.Solution: Re-run the column with a significantly less polar solvent system. Always check the first few fractions collected, even if you don't expect your compound yet.[5]
Poor Separation (Co-elution of Product and Impurity) 1. Inappropriate Solvent System: The eluent does not provide sufficient selectivity.Solution: Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., switch from ethyl acetate to dichloromethane or acetone as the polar component). Even small changes can dramatically alter selectivity.[14]
2. Column Overloading: Too much sample was loaded for the amount of stationary phase.Solution: As a general rule, the sample mass should not exceed 1-5% of the stationary phase mass.[11] For difficult separations, use a ratio closer to 1:100 (sample:silica).
3. Poor Packing or Loading: The column was not packed uniformly, or the sample was loaded in too large a volume, causing a wide initial band.Solution: Ensure the column is packed evenly without air bubbles or channels.[15] Load the sample dissolved in the minimum possible volume of solvent.[16] If solubility is an issue, consider "dry loading" where the sample is pre-adsorbed onto a small amount of silica.[10][11]
Compound Streaking or "Tailing" in Fractions 1. Strong Interaction with Stationary Phase: Acidic or basic functional groups on the compound can interact strongly with active sites on the silica.Solution: For basic compounds, add 0.5-1% triethylamine to the eluent. For acidic compounds, a small amount of acetic or formic acid can be added, but this is highly risky for 1,3-dioxanes and should be avoided unless stability is confirmed.[6][12]
2. Sample Insolubility: The compound is not fully soluble in the mobile phase, causing it to streak down the column.Solution: This often occurs when switching to a less polar eluent after loading the sample in a more polar solvent. Ensure the sample is soluble in the starting eluent. Dry loading can mitigate this problem.[5]
Column Flow is Blocked or Very Slow 1. Clogging: Fine particles from the adsorbent are blocking the frit or stopcock.Solution: Ensure a small layer of sand is placed at the bottom of the column before adding the stationary phase to prevent fines from escaping.[10]
2. High Backpressure: The stationary phase particles are too small (high mesh number), leading to high resistance to flow, especially in flash chromatography.Solution: Use a stationary phase with a larger particle size (lower mesh number) for gravity chromatography.[11] For flash chromatography, ensure your air pressure is regulated and not excessive.
3. Sample Precipitation: The compound has crystallized at the top of the column due to low solubility in the eluent.Solution: This is a difficult problem to fix. You may need to switch to a different purification method or find a solvent system where the compound has better solubility. Using a wider column can sometimes help.[5]

Section 3: Visualized Workflows and Protocols

General Purification Workflow

The following diagram outlines the decision-making process for purifying a crude 1,3-dioxane ester.

cluster_prep Preparation & Analysis cluster_decision Method Development cluster_path_A Acid-Sensitive Path cluster_purification Purification cluster_reoptimize Re-Optimization A Crude Product Mixture B Perform TLC Analysis (Multiple Solvent Systems) A->B C Assess Compound Stability (2D TLC) B->C D Is Compound Stable on Silica? C->D E Is TLC Separation Adequate? (Rf ≈ 0.3, ΔRf > 0.2) D->E Yes F Select Alternative Stationary Phase (Neutral Alumina, Deactivated Silica) D->F No H Pack Column E->H Yes N Optimize Solvent System E->N No G Re-run TLC on New Phase F->G G->E I Load Sample (Wet or Dry Loading) H->I J Elute Column (Isocratic or Gradient) I->J K Collect & Analyze Fractions (TLC) J->K L Combine Pure Fractions & Evaporate K->L M Pure 1,3-Dioxane Ester L->M N->B

Caption: Decision workflow for purifying 1,3-dioxane esters.

Troubleshooting Low Recovery

This decision tree helps diagnose the cause of low or no compound recovery after chromatography.

A Problem: Low or No Recovery B Did you check the first fractions (solvent front)? A->B C Did you perform a final high-polarity flush (e.g., MeOH)? B->C Yes E Conclusion: Compound is very non-polar and eluted immediately. B->E No D Did you test for stability on silica (2D TLC)? C->D Yes F Conclusion: Compound is highly polar and still on the column. C->F No G Conclusion: Compound likely degraded on the column. D->G No (Unstable) H Conclusion: Compound may be too dilute to detect or other issue. D->H Yes (Stable)

Caption: Troubleshooting logic for low recovery from silica gel.

Protocol: Standard Purification of an Acid-Sensitive 1,3-Dioxane Ester

This protocol assumes the use of deactivated silica gel for a flash chromatography separation.

1. Preparation and Solvent System Selection

  • TLC Analysis: Develop a solvent system using standard silica TLC plates. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the Rf of the target compound is ~0.3.

  • Deactivating Eluent: Prepare the bulk mobile phase for the column run. To the chosen solvent system, add 1% triethylamine (Et₃N) by volume (e.g., 10 mL of Et₃N for 990 mL of solvent). This will be used for both preparing the slurry and eluting the column.

2. Stationary Phase and Column Packing

  • Select Silica: Use flash chromatography grade silica gel (230-400 mesh).[15]

  • Prepare Slurry: In a beaker, add the dry silica gel to a sufficient volume of the deactivating eluent to create a moderately thin, pourable slurry. Stir well to release all trapped air bubbles.

  • Pack the Column: Secure the column vertically. Ensure the stopcock is closed. Pour the silica slurry into the column in one continuous motion. Open the stopcock to drain the excess solvent while continuously tapping the side of the column to ensure an evenly packed bed. Do not let the top of the silica bed run dry.

3. Sample Loading (Dry Loading Recommended)

  • Dissolve Sample: Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane or acetone.

  • Adsorb onto Silica: Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the solution.

  • Evaporate: Carefully remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[10]

  • Load onto Column: Once the solvent level in the packed column has reached the top of the silica bed, carefully add the dry sample-silica mixture to create a thin, even layer. Gently place a small layer of sand on top to prevent disturbance.[11]

4. Elution and Fraction Collection

  • Begin Elution: Carefully add the deactivating eluent to the top of the column. Apply gentle, steady air pressure to the top of the column to begin the flow.

  • Collect Fractions: Collect the eluate in a series of numbered test tubes or vials. The size of the fractions will depend on the size of your column, but a good starting point is to collect fractions equal to one-quarter or one-half of the column's volume.[17]

  • Monitor Progress: Periodically spot fractions onto a TLC plate to track the elution of your compound and any impurities.

5. Isolation

  • Combine Fractions: Once you have identified all the fractions containing your pure product, combine them in a round-bottom flask.

  • Evaporate Solvent: Remove the solvent and the volatile triethylamine using a rotary evaporator to yield your purified 1,3-dioxane ester.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • University of Toronto Scarborough, Chemistry Online. Column Chromatography Theory. [Link]

  • ResearchGate. (2025, June 11). Are there alternatives for silica for column chromatography?[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Jalon. (2025, March 20). Activated Alumina vs. Silica Gel: All you need to know. [Link]

  • Royal Society of Chemistry. Green Chemistry. [Link]

  • Reddit. (2017, May 13). Alternatives to silica gel or alternative method of purification?[Link]

  • University of Rochester. Chromatography: The Solid Phase. [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Zare, A. et al. (2002). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. Molecules, 7(10), 751-755. [Link]

  • SciSpace. (2002, October 31). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. [Link]

  • ResearchGate. (2025, October 24). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. [Link]

  • TSI Journals. (2009, January 22). Selective hydrolysis of terminal isopropylidene ketals-an overview. [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. [Link]

  • ResearchGate. (2025, October 16). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. [Link]

  • Page, M. I. Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. [Link]

  • NIH Public Access. Synthesis of the C22-C34 Fragment of Mirabalin. [Link]

  • Gilson. A Guide to Fraction Collection in Chromatography. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

  • ResearchGate. (2025, August 7). Separation of 1,3-dioxolane, 1,4-dioxane, acetonitrile and tert-butanol from their aqueous solutions by using Good's buffer HEPES-Na as an auxiliary agent. [Link]

  • MDPI. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. [Link]

  • Phenomenex. Mobile Phase Selectivity. [Link]

  • MDPI. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Biology LibreTexts. (2024, March 20). 8.2: Fractionation and Chromatography Techniques. [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. [Link]

  • Organic Syntheses Procedure. Purification of linalool by column chromatography with isocratic elution. [Link]

  • ChemRxiv. (2023, September 24). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. [Link]

  • HPLC. (2018, February 19). Separation of 1,3-Dioxolane, 2-(3,7-dimethyl-2,6-octadienyl)- on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Aroon Chande. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]

Sources

Technical Support Center: Stability of 1,3-Dioxane-2-Carboxylic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for 1,3-Dioxane-2-Carboxylic Acid.

Welcome to the technical support resource for 1,3-dioxane-2-carboxylic acid. This guide is designed for researchers, chemists, and formulation scientists who are utilizing this compound and require a deeper understanding of its behavior in aqueous environments. We will explore the fundamental principles governing its stability, provide actionable troubleshooting advice for common experimental challenges, and offer detailed protocols for your own stability assessments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability

This section addresses the most common initial questions regarding the stability of 1,3-dioxane-2-carboxylic acid.

Q1: My 1,3-dioxane-2-carboxylic acid is degrading in an aqueous solution. What is the most likely cause?

The primary cause of degradation for 1,3-dioxane-2-carboxylic acid, like all cyclic acetals, is acid-catalyzed hydrolysis.[1][2] The 1,3-dioxane ring is highly susceptible to cleavage in the presence of Brønsted or Lewis acids, which catalyze the breakdown of the acetal functional group.[2][3]

Q2: How does pH influence the stability of the compound?

The pH of the aqueous medium is the single most critical factor determining the compound's stability.

  • Acidic Conditions (pH < 6): The rate of hydrolysis is significantly accelerated at low pH.[1] Even trace amounts of acid or seemingly neutral solutions that can become acidic from dissolved CO₂ can initiate rapid degradation.

  • Neutral to Basic Conditions (pH ≥ 7): The compound is considerably more stable. 1,3-dioxanes are generally stable under basic, oxidative, or reductive conditions.[2] For maximum stability in solution, maintaining a pH above 7 is crucial.[1][4]

Q3: What are the expected degradation products from hydrolysis?

The acid-catalyzed hydrolysis of 1,3-dioxane-2-carboxylic acid will cleave the cyclic acetal ring, yielding 1,3-propanediol and glyoxylic acid. Depending on the conditions, glyoxylic acid may exist in equilibrium with its hydrate form or undergo further reactions.

Q4: Can you illustrate the mechanism of acid-catalyzed hydrolysis?

Certainly. The process involves an initial, rapid protonation of one of the ring's oxygen atoms, followed by a rate-determining ring-opening step to form a resonance-stabilized carbocation intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields the final products.

Hydrolysis_Mechanism Mechanism of Acid-Catalyzed Hydrolysis cluster_nodes A 1,3-Dioxane-2-carboxylic acid B Protonated Acetal A->B + H+ C Resonance-Stabilized Carbocation Intermediate B->C Ring Opening (Rate-Determining) D Oxocarbenium Ion C->D Resonance E Hemiacetal Intermediate C->E + H2O - H+ D->C F Protonated Hemiacetal E->F + H+ G Final Products: 1,3-Propanediol + Glyoxylic Acid F->G Hydrolysis

Caption: The A1 mechanism for acid-catalyzed hydrolysis of 1,3-dioxane rings.

Q5: How should I prepare and store aqueous stock solutions of this compound to ensure stability?

To maximize shelf-life, rigorous control of conditions is necessary:

  • Use a Buffer: Prepare solutions using a buffer system with adequate capacity to maintain a pH of 7.4 or higher. Phosphate or borate buffers are common choices.

  • Use High-Purity Solvents: Ensure all solvents are free from acidic impurities.

  • Control Temperature: Store solutions at 2-8°C for short-term use or frozen at -20°C or below for long-term storage.

  • Protect from Contaminants: Store in tightly sealed containers to prevent absorption of atmospheric CO₂, which can lower the pH over time.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experiments.

Problem: I observe rapid and unexpected degradation of my compound in a supposedly neutral formulation.

This is a frequent issue. The workflow below will guide you through the diagnostic process.

Troubleshooting_Workflow start Unexpected Degradation Observed check_ph 1. Verify Solution pH Is it < 7? start->check_ph ph_low pH is Acidic check_ph->ph_low Yes ph_ok pH is Neutral/Basic check_ph->ph_ok No fix_buffer Action: Increase buffer capacity or adjust pH with a non- nucleophilic base. ph_low->fix_buffer check_reagents 2. Review Excipients/Reagents Any acidic components? ph_ok->check_reagents end Problem Resolved fix_buffer->end reagents_acidic Acidic Component Identified check_reagents->reagents_acidic Yes reagents_ok No Obvious Acidic Components check_reagents->reagents_ok No reformulate Action: Replace acidic excipient or perform compatibility study. reagents_acidic->reformulate check_purity 3. Analyze Raw Material & Solvent Purity (e.g., for Lewis acids) reagents_ok->check_purity reformulate->end purity_issue Impurity Detected check_purity->purity_issue Yes purify Action: Purify reagents/solvents. Use anhydrous solvents if possible. purity_issue->purify purify->end

Sources

Overcoming steric hindrance in 2-substituted 1,3-dioxane formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming steric hindrance in 2-substituted 1,3-dioxane formation Content type: Technical Support Center (Troubleshooting & Protocols) Audience: Researchers, scientists, and drug development professionals.

Ticket #808: Overcoming Steric Hindrance in 1,3-Dioxane Formation

Status: Open | Priority: Critical | Agent: Senior Application Scientist

Diagnostic Overview

Welcome to the Advanced Synthesis Support Center. You are likely here because your standard acetalization protocol (pTSA/Toluene/Dean-Stark) has failed to drive the protection of a sterically encumbered ketone or aldehyde to completion.

Root Cause Analysis: The "Thorpe-Ingold" vs. "Diaxial" Conflict

Formation of 2-substituted 1,3-dioxanes is governed by a delicate thermodynamic balance. Unlike 1,3-dioxolanes (5-membered rings), 1,3-dioxanes (6-membered rings) adopt a chair conformation.

  • The Problem: In a 2,2-disubstituted 1,3-dioxane (from a ketone), one substituent is forced into an axial position .

  • The Steric Penalty: This axial group suffers severe 1,3-diaxial interactions with the syn-axial hydrogens at C4 and C6. If the substituent is bulky (e.g., tert-butyl, phenyl), the energy penalty (

    
    ) becomes prohibitive, shifting the equilibrium back toward the open-chain ketone and diol.
    

Visualizing the Failure Mode:

ReactionFailure cluster_legend Thermodynamic Trap Start Ketone + 1,3-Diol Inter Oxocarbenium Intermediate Start->Inter H+ Catalyst Product 1,3-Dioxane (Chair Form) Inter->Product Cyclization Steric CRITICAL ERROR: 1,3-Diaxial Clash (Axial R-Group) Product->Steric Steric->Start Reversion (Equilibrium Shift)

Caption: Thermodynamic failure mode caused by 1,3-diaxial repulsion in the chair conformation of hindered 1,3-dioxanes.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction stalls at ~50% conversion despite refluxing for 48 hours."

Diagnosis: You are fighting an unfavorable equilibrium constant (


). In hindered systems, 

is often near unity or lower. Solution:
  • Switch Water Removal: Dean-Stark traps are often insufficient for low

    
     reactions because they rely on azeotropic efficiency. Switch to Chemical Dehydration .
    
    • Method: Add Trimethyl Orthoformate (TMOF) or Triethyl Orthoformate (TEOF) (3–5 equiv).

    • Mechanism:[1][2][3][4] The orthoester consumes water irreversibly to form ester and alcohol, driving the equilibrium to the right via Le Chatelier's principle.

Issue 2: "I am trying to protect a tert-butyl ketone or a benzophenone derivative, and nothing happens."

Diagnosis: The activation energy to form the tetrahedral intermediate is too high due to steric blocking of the carbonyl carbon. Standard proton acids (pTSA, CSA) are not activating enough or the diol cannot approach. Solution: Noyori-Type Silyl Exchange (TMSOTf).

  • Why it works: This method uses 1,2-bis(trimethylsiloxy)ethane (or the propane analog for dioxanes) and TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

  • Advantage:[1][5][6][7] The reaction proceeds via a silylated intermediate that is highly electrophilic, and the byproduct is hexamethyldisiloxane (inert), not water. This creates an essentially irreversible kinetic trap.

Issue 3: "The product hydrolyzes immediately upon silica gel purification."

Diagnosis: 2-substituted 1,3-dioxanes, especially those with electron-rich substituents, are acid-labile. Silica gel is slightly acidic. Solution: Buffer the Stationary Phase.

  • Pre-treat your silica gel column with 1% Triethylamine (Et

    
    N) in hexanes before loading your sample.
    
  • Use alumina (basic or neutral) instead of silica for extremely sensitive acetals.

Protocol Patch: High-Success Methodologies

Protocol A: The "Gold Standard" for Hindered Substrates (Noyori Conditions)

Best for: Benzophenones, t-Butyl ketones, and acid-sensitive substrates.

Reagents:

  • Substrate (Ketone/Aldehyde): 1.0 equiv[5][8][9]

  • 1,3-Bis(trimethylsiloxy)propane (BTSP): 1.2 – 1.5 equiv

  • TMSOTf (Catalyst): 0.01 – 0.05 equiv (1-5 mol%)

  • Solvent: Anhydrous DCM (0.2 – 0.5 M)

  • Temperature: -78°C to 0°C (Kinetic control)

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the ketone and BTSP in anhydrous DCM. Cool to -78°C.

  • Catalysis: Add TMSOTf dropwise. Note: A slight color change (yellow/orange) indicates oxocarbenium formation.

  • Reaction: Stir at -78°C for 2 hours. If TLC shows starting material, slowly warm to 0°C.

  • Quench: Add anhydrous Pyridine (2.0 equiv relative to TMSOTf) at low temperature.

  • Workup: Pour into saturated NaHCO

    
    . Extract with DCM.[8]
    
  • Purification: Flash chromatography on Et

    
    N-buffered silica.
    
Protocol B: The "Orthoester" Transacetalization

Best for: Moderately hindered ketones where moisture exclusion is difficult.

Reagents:

  • Substrate: 1.0 equiv

  • 1,3-Propanediol: 5.0 equiv

  • Triethyl Orthoformate (TEOF): 3.0 equiv

  • Catalyst: Tetrabutylammonium Tribromide (TBATB) (0.01 equiv) or pTSA (0.05 equiv).

  • Solvent: Ethanol (absolute) or neat.

Workflow:

  • Mix substrate, diol, and TEOF.

  • Add catalyst.[5][7][10][11][12][13]

  • Stir at Room Temperature. The TEOF acts as both solvent and dehydrating agent.

  • Monitor by TLC.[8][9] The formation of the diethyl acetal intermediate may be observed before ring closure.

Decision Support System

Use this logic flow to select the correct experimental condition for your specific substrate.

TroubleshootingTree Start Start: Select Substrate IsHindered Is the Carbonyl Sterically Hindered? Start->IsHindered Standard Standard Protocol: pTSA / Toluene / Dean-Stark IsHindered->Standard No (Aldehyde/Methyl Ketone) IsAcidSensitive Is Substrate Acid Sensitive? IsHindered->IsAcidSensitive Yes (t-Butyl/Diaryl Ketone) Orthoester Protocol B: Orthoester Transacetalization (Thermodynamic Drive) Standard->Orthoester Fails (Incomplete Conversion) Noyori Protocol A: TMSOTf + Silylated Diol (Kinetic Control) IsAcidSensitive->Noyori Yes IsAcidSensitive->Orthoester No Iodine Alternative: I2 in MeOH or Solid Acid (MCM-41)

Caption: Decision tree for selecting acetalization conditions based on steric bulk and acid sensitivity.

Comparative Data: Method Efficiency

The following table summarizes the efficiency of different protocols for the protection of Benzophenone (a classic sterically hindered substrate) to its 1,3-dioxane derivative.

MethodCatalystDehydration/Driving ForceYield (%)Reaction TimeNotes
Standard pTSADean-Stark (Azeotrope)< 40%48 hEquilibrium limited; often stalls.
Orthoester pTSA/TBATBChemical (TEOF)85-92%12 hHigh yield; requires excess reagents.
Noyori (TMS) TMSOTfSilyl Exchange (Irreversible)96% 2-4 hBest for sterics ; strictly anhydrous.
Solid Acid ZnAlMCM-41Physical Adsorption75-80%24 hGreen chemistry; easier workup.

References

  • Noyori's Acetalization (TMSOTf Method)

    • Tsunoda, T., Suzuki, M., & Noyori, R. (1980). A facile procedure for acetalization under aprotic conditions.[10][12] Tetrahedron Letters, 21(14), 1357-1358.

  • Modified Noyori (MSTFA Source)

    • Radomkit, S., White, J. A. H., Chong, E., & Zhang, Y. (2024).[5][12] MSTFA as an Effective TMS Source for the TMSOTf-Catalyzed Synthesis of Cyclic Acetals.[5] The Journal of Organic Chemistry, 89.[5][12]

  • Orthoester Transacetalization

    • Gopinath, R., Haque, S. J., & Patel, B. K. (2002).[12] Tetrabutylammonium Tribromide Catalyzed Acetalization of Carbonyl Compounds. The Journal of Organic Chemistry, 67(16), 5842–5845.

  • Solid Acid Catalysts (Green Methods)

    • Muthuvel, I., et al. (2012). ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes. Dalton Transactions.

  • General Protective Groups

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.[12] (See Chapter 4: Protection for the Carbonyl Group).

Sources

Validation & Comparative

Characteristic 1H NMR Signals of 1,3-Dioxane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diagnostic Signature

1,3-Dioxane-2-carboxylic acid (and its derivatives) serves as a critical pharmacophore and protecting group motif in medicinal chemistry. Its structural rigidity, imposed by the six-membered acetal ring, creates a distinct NMR signature that differs significantly from five-membered analogs (dioxolanes) or acyclic acetals.

The definitive identification of this moiety relies on three spectral pillars:

  • The Diagnostic Singlet: A sharp singlet for H-2 at

    
     5.40 – 5.60 ppm , isolated from coupling due to the flanking oxygen atoms.
    
  • The Chair Conformation Fingerprint: A widely dispersed set of signals for the ring protons (H-4, H-5, H-6) due to the rigid chair conformation, distinguishing axial and equatorial protons.

  • The "Reverse" Anomeric Effect: Unlike 2-alkoxy dioxanes, the 2-carboxyl group prefers the equatorial orientation, placing the diagnostic H-2 proton in the axial position.

Detailed Spectral Assignment (1H NMR)

The following data represents the consensus spectral characteristics in CDCl₃ at 298 K.

Table 1: Characteristic Chemical Shifts and Coupling Patterns
PositionProton TypeChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Insight
H-2 Methine (Axial)5.45 – 5.60 Singlet (s) -Diagnostic Peak. Deshielded by two oxygens and the carbonyl group. Lack of coupling confirms the acetal structure.
H-4, H-6 Equatorial (

)
4.20 – 4.35 ddd

,

,

Downfield due to adjacent oxygen. The "W-coupling" may broaden this signal.
H-4, H-6 Axial (

)
3.80 – 4.00 td

,

,

Key for conformation. Large trans-diaxial coupling (

Hz) confirms the rigid chair structure.
H-5 Axial (

)
2.00 – 2.20 dtt / m-Distinctly deshielded compared to

due to 1,3-diaxial interactions.
H-5 Equatorial (

)
1.30 – 1.50 dqn / m-Upfield shift. Often appears as a complex multiplet due to multiple small couplings.
-COOH Carboxylic Acid9.00 – 11.00 Broad Singlet-Highly variable; dependent on concentration, solvent, and water content.

Expert Note: In


 (as the sodium salt), the H-2 singlet typically shifts slightly upfield to 

5.20 – 5.30 ppm
due to the ionization of the carboxylate, which increases electron density at the C-2 center.
Conformational Analysis & Assignment Logic

Unlike 1,3-dioxolanes, which undergo rapid pseudorotation, 1,3-dioxanes exist in a rigid chair conformation. For 1,3-dioxane-2-carboxylic acid, the bulky carboxyl group dictates the stereochemistry.

  • Preferred Conformer: The -COOH group occupies the equatorial position to avoid severe 1,3-diaxial repulsion with H-4ax and H-6ax.

  • Consequence: The H-2 proton is forced into the axial orientation.

  • Validation: If the ring were flipping or in a twist-boat, the distinct large coupling (

    
     Hz) of the H-4/6 axial protons would collapse into an averaged signal (
    
    
    
    Hz).
Diagram 1: Structural Assignment Logic Flowchart

NMR_Assignment_Logic Start Unknown Sample Spectrum Check_H2 Check 4.5 - 6.0 ppm Region Is there a singlet? Start->Check_H2 Singlet_Found Singlet Found (~5.5 ppm) Check_H2->Singlet_Found Yes No_Singlet No Singlet (Triplet or Multiplet) Check_H2->No_Singlet No Check_Ring Analyze 3.5 - 4.5 ppm Region Are H4/H6 split into two distinct groups? Singlet_Found->Check_Ring Suspect_Acyclic SUSPECT: Acyclic Acetal or 2-Alkyl Dioxane No_Singlet->Suspect_Acyclic Distinct_Signals Yes: Distinct Axial/Equatorial (td and ddd patterns) Check_Ring->Distinct_Signals Yes Averaged_Signals No: Complex/Averaged Multiplet Check_Ring->Averaged_Signals No Confirm_Dioxane CONFIRMED: 1,3-Dioxane-2-COOH (Rigid Chair Conformation) Distinct_Signals->Confirm_Dioxane Suspect_Dioxolane SUSPECT: 1,3-Dioxolane-2-COOH (Flexible Envelope Conformation) Averaged_Signals->Suspect_Dioxolane

Caption: Decision tree for distinguishing 1,3-dioxane-2-carboxylic acid from structural analogs based on 1H NMR splitting patterns.

Comparative Analysis: Dioxane vs. Alternatives

When designing acetal-based scaffolds, distinguishing between the 6-membered dioxane and the 5-membered dioxolane is crucial.

Table 2: Comparative Spectral Markers
Feature1,3-Dioxane-2-COOH (6-membered)1,3-Dioxolane-2-COOH (5-membered)Acyclic Acetal (e.g., Diethoxyacetic acid)
H-2 Shift

5.45 – 5.60 ppm
(Singlet)

5.60 – 5.80 ppm
(Singlet)

4.80 – 5.00 ppm (Singlet)
Ring/Chain Protons Highly Dispersed. Distinct axial/equatorial signals spanning 1.3 – 4.3 ppm.[1]Narrow Multiplet. AA'BB' system at 4.0 – 4.2 ppm.Simple Quartet/Triplet. Typical ethyl pattern (3.6 q, 1.2 t).
Conformation Rigid Chair. High stereoselectivity.Flexible Envelope. Rapid pseudorotation averages signals.Free Rotation.
Stability High stability to basic hydrolysis; moderate acid sensitivity.Lower stability; hydrolyzes faster in acid.Variable.

Key Differentiator: The H-2 proton in dioxolanes is typically deshielded by ~0.1-0.2 ppm compared to dioxanes due to ring strain and bond angle compression (the "eclipse" effect). Furthermore, the dioxolane ring protons rarely show the clear axial/equatorial separation seen in dioxanes.

Experimental Protocol: Optimal Sample Preparation

To ensure reproducibility and prevent in-situ degradation, follow this protocol.

Reagents:

  • Solvent:

    
     (99.8% D) or 
    
    
    
    .
  • Neutralizing Agent: Activated Basic Alumina or

    
    .
    
  • Internal Standard: TMS (Tetramethylsilane).[2][3]

Workflow:

  • Solvent Neutralization (Critical): Commercial

    
     is often acidic due to photolytic formation of DCl. This can catalyze the hydrolysis of the acetal or decarboxylation.
    
    • Action: Pass

      
       through a short plug of basic alumina immediately before use.
      
  • Sample Dissolution: Dissolve 5–10 mg of the acid in 0.6 mL of neutralized solvent.

  • Shimming: Focus on the H-2 singlet. A well-shimmed magnet should yield a linewidth at half-height (

    
    ) of < 0.5 Hz for this signal.
    
  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): 
      
      
      
      2.0 seconds (to allow full relaxation of the isolated H-2).
    • Scans: 16–32.

Diagram 2: Sample Preparation Workflow

Sample_Prep RawSolvent Raw CDCl3 (Potentially Acidic) Neutralize Pass through Basic Alumina RawSolvent->Neutralize SafeSolvent Neutralized CDCl3 Neutralize->SafeSolvent Dissolve Dissolve Sample (5-10 mg) SafeSolvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire Acquire Spectrum (d1 > 2.0s) NMR_Tube->Acquire

Caption: Workflow for preparing acid-sensitive acetal samples for NMR analysis.

Troubleshooting & Validation

Scenario: Appearance of a Formate Peak

  • Observation: A sharp singlet appears at

    
     8.0 – 8.2 ppm .
    
  • Cause: Hydrolysis of the acetal yields 1,3-propanediol and glyoxylic acid. Glyoxylic acid or its decomposition products (formic acid) resonate in this region.

  • Solution: Check the integral ratio. If the H-2 signal (5.5 ppm) decreases while the 8.1 ppm signal increases, the sample is degrading. Prepare a fresh sample in

    
     or 
    
    
    
    (buffered to pH 7).

Scenario: Broadening of Ring Signals

  • Observation: The distinct ddd and td patterns at 3.8–4.3 ppm blur into broad multiplets.

  • Cause: Conformational exchange (chair-to-chair flipping) or paramagnetic impurities.

  • Solution: 1,3-Dioxane-2-carboxylic acid should be rigid at room temperature. Broadening suggests the presence of a 2-substituent that destabilizes the chair (unlikely for -COOH alone) or temperature effects. Run a variable temperature (VT) experiment at -20°C to freeze the conformation.

References
  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society. Link (Foundational work on dioxane chair conformation and NMR).

  • Bailey, W. F., et al. (1978). The Conformational Analysis of 2-Substituted 1,3-Dioxanes. Journal of Organic Chemistry. Link (Detailed coupling constants and axial/equatorial assignments).

  • Doc Brown's Chemistry. (2025). Proton NMR spectrum of 1,3-dioxane. Link (Reference for unsubstituted dioxane shifts).

  • PubChem. (2025). 1,3-Dioxane-2-carboxylic acid ethyl ester Data. Link (Source for ester derivative chemical shifts).

  • Chemical Instrumentation Facility, Iowa State University. (2025). NMR Coupling Constants. Link (Reference for standard J-values).

Sources

Mass Spectrometry Fragmentation Patterns of 1,3-Dioxane Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the structural elucidation of polyols, lipids, and functionalized drug intermediates, the formation of 1,3-dioxane derivatives is a pivotal strategy. Unlike their 5-membered counterparts (1,3-dioxolanes), 1,3-dioxanes offer unique conformational rigidity and distinct fragmentation pathways under Electron Ionization (EI). This guide dissects the mass spectrometry (MS) behavior of 1,3-dioxane esters, providing a mechanistic framework for differentiating them from isomeric alternatives and optimizing their detection in complex matrices.

Part 1: Mechanistic Fundamentals of Fragmentation

The fragmentation of 1,3-dioxane esters is governed by the stability of the resultant oxonium ions. Understanding these pathways is not merely academic; it is the diagnostic key to distinguishing positional isomers (e.g., 1,3- vs. 1,2-diols).

The Alpha-Cleavage Dominance

Under standard EI (70 eV), the molecular ion (


) of 1,3-dioxanes is typically weak or absent due to rapid fragmentation. The primary driver is alpha-cleavage  adjacent to the ring oxygen.
  • Mechanism: The radical cation localized on the ring oxygen induces cleavage of the C2–substituent bond.

  • Result: Formation of a resonance-stabilized oxonium ion.

  • Diagnostic Value:

    • For 2,2-dimethyl-1,3-dioxanes (acetonides), the loss of a methyl group (

      
      ) is the base peak.
      
    • For unsubstituted dioxanes , the loss of a hydrogen atom (

      
      ) is dominant.
      
The Ester Interaction (McLafferty Rearrangement)

When an ester side chain is present (e.g., at the C4 or C5 position), the fragmentation becomes competitive. The ester carbonyl oxygen can interact with the dioxane ring hydrogens.

  • Pathway: If the ester chain length permits (typically

    
    -hydrogen availability), a McLafferty rearrangement  occurs, yielding a characteristic alkene and an enol radical cation.
    
  • Ring Cleavage: Unlike simple dioxanes, ester-substituted dioxanes often undergo ring opening followed by the loss of the alkoxy group (

    
    ), providing a direct readout of the ester moiety's mass.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the competitive pathways between standard alpha-cleavage and ester-mediated fragmentation.

DioxaneFragmentation M_Ion Molecular Ion (M+•) [Unstable] Alpha_Cleavage Alpha-Cleavage (C2-R Bond Scission) M_Ion->Alpha_Cleavage Fast (<10^-9 s) Ring_Open Ring Opening (C4-C5 Scission) M_Ion->Ring_Open Competitive Oxonium Oxonium Ion (Diagnostic Peak) Alpha_Cleavage->Oxonium -R• (e.g., M-15) Ester_Frag Ester Side-Chain Loss (M-OR) Ring_Open->Ester_Frag McLafferty-like

Figure 1: Mechanistic flow from the unstable molecular ion to the stable, diagnostic oxonium ion characteristic of 1,3-dioxane derivatives.

Part 2: Comparative Analysis (Alternatives)

In drug development and lipidomics, researchers often choose between forming 1,3-dioxanes (from 1,3-diols) and 1,3-dioxolanes (from 1,2-diols), or using acyclic derivatives .

1,3-Dioxanes vs. 1,3-Dioxolanes vs. Acyclic Esters
Feature1,3-Dioxane Esters (6-Membered)1,3-Dioxolane Esters (5-Membered)Acyclic Esters/Acetals
Precursor Target 1,3-Diols (e.g., 1,3-propanediol backbone)1,2-Diols (e.g., glycerol, catechol)Any Hydroxyl group
Molecular Ion (

)
Very Low/Absent. The 6-membered ring is kinetically labile under EI.Low to Moderate. The 5-membered ring is thermodynamically more stable.Variable. Often weak, but detectable in CI mode.
Base Peak (Diagnostic)

87
(unsubstituted) or

(acetonides). Sharp, high abundance.

73
(unsubstituted). Often accompanied by complex rearrangements.
Fragment ions of the alkyl chain (e.g.,

43, 57).
Stereochemical Sensitivity High. Chair conformation locks substituents; distinct spectra for syn/anti isomers.Moderate. Envelope conformation allows more flexibility; spectra often similar.Low. Free rotation obscures stereochemical information.
Key Advantage Definitive proof of 1,3-diol spacing; excellent for assigning stereochemistry.Standard for vicinal diols; chemically more robust during workup.Simple preparation; no ring strain issues.
Why Choose 1,3-Dioxanes?

The 1,3-dioxane derivative is superior when stereochemical assignment is required. The "chair" conformation of the dioxane ring leads to distinct steric interactions that influence fragmentation rates. For example, an axial substituent is lost more readily than an equatorial one due to the relief of 1,3-diaxial strain, a phenomenon less pronounced in the flexible 1,3-dioxolane systems.

Part 3: Experimental Protocols

To ensure reproducible fragmentation data, the synthesis and analysis must follow a self-validating protocol.

Workflow Diagram

ProtocolWorkflow Sample Sample (1,3-Diol/Ester) Deriv Derivatization (2,2-Dimethoxypropane + pTsOH) Sample->Deriv Anhydrous, 25°C, 1h Quench Quench & Extraction (NaHCO3 / Hexane) Deriv->Quench Neutralize Acid GCMS GC-MS Analysis (EI, 70eV) Quench->GCMS Splitless Injection Data Data Processing (Extract Ion Chromatogram) GCMS->Data Target m/z: M-15, 87

Figure 2: Operational workflow for the conversion of diol precursors to 1,3-dioxane derivatives for GC-MS analysis.

Detailed Methodology

1. Derivatization (Acetonide Formation)

  • Reagents: 2,2-Dimethoxypropane (DMP) is preferred over acetone for its water-scavenging properties.

  • Catalyst: p-Toluenesulfonic acid (pTsOH), catalytic amount.

  • Procedure:

    • Dissolve 1 mg of dry sample in 200 µL of anhydrous DMP.

    • Add a single crystal of pTsOH.

    • Incubate at room temperature for 30–60 minutes. Note: Heat is rarely needed and may cause isomerization.

    • Critical Step: Neutralize with solid NaHCO₃ or triethylamine before injection. Acidic traces will degrade the GC column stationary phase and cause on-column isomerization.

2. GC-MS Parameters

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms). High polarity columns are unnecessary and may cause bleed.

  • Inlet: 250°C, Splitless mode (to maximize sensitivity for trace impurities).

  • Ionization: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 40–500. Note: Start at m/z 40 to avoid air/water, but ensure the low mass region is captured for the characteristic m/z 59 and 87 fragments.

Part 4: Data Interpretation & Diagnostic Ions

When analyzing the mass spectrum of a suspected 1,3-dioxane ester, look for the following "fingerprint" ions.

Ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Structure/OriginSignificance


Base Peak for acetonides (2,2-dimethyl-1,3-dioxanes). Indicates the loss of one methyl from the gem-dimethyl group.
87

Base Peak for unsubstituted 1,3-dioxanes.[2] Formed by loss of H from C2.
59

Hydroxypropyl cation. Diagnostic of the 3-carbon backbone (1,3-diol origin).[2]
31

Methoxonium ion. Common in methyl esters attached to the ring.


Loss of the ester side chain. Confirms the presence of the ester functionality.
Troubleshooting: Differentiating Isomers

If you observe a peak at


 73  that is significantly stronger than 

87
, suspect a 1,3-dioxolane (5-membered ring) contaminant. Isomerization can occur if the neutralization step (Step 1.4 above) was insufficient.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 1,3-Dioxane. National Institute of Standards and Technology.[3] [Link]

  • Albu, T. V. (2006).[4] Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 20(12), 1871-1876.[4] [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms in Mass Spectrometry. [Link]

Sources

Distinguishing 1,3-Dioxane from 1,3-Dioxolane Isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In synthetic organic chemistry—particularly in carbohydrate and polyol protection—the formation of cyclic acetals and ketals often yields competing regioisomers. The reaction of a 1,2,3-triol (like glycerol) with a carbonyl source can produce either a 1,3-dioxolane (5-membered ring, via 1,2-diol protection) or a 1,3-dioxane (6-membered ring, via 1,3-diol protection).

Distinguishing these isomers is critical because they possess vastly different deprotection kinetics, solubilities, and biological activities. This guide outlines a definitive, evidence-based NMR workflow to differentiate these rings without requiring X-ray crystallography.

Mechanistic Basis of NMR Differences

The ability to distinguish these isomers stems from their distinct conformational preferences, which alter the magnetic environment of the ring nuclei.

  • 1,3-Dioxane (6-membered): Adopts a distinct Chair Conformation . This locks protons into rigid axial and equatorial positions, creating significant chemical shift anisotropy and large trans-diaxial coupling constants.

  • 1,3-Dioxolane (5-membered): Adopts a flexible Envelope or Twist Conformation . This flexibility leads to averaged signals and generally smaller coupling constants due to the lack of perfect anti-periplanar relationships.

Decision Tree: Analytical Workflow

NMR_Workflow Start Start: Isolate Acetal/Ketal Product C13_Check Step 1: 13C NMR (Proton Decoupled) Check Acetal Carbon (C2) Shift Start->C13_Check C2_High C2 Shift: ~103-110 ppm (Deshielded) C13_Check->C2_High Downfield C2_Low C2 Shift: ~94-101 ppm (Shielded) C13_Check->C2_Low Upfield Methyl_Check Step 2: Check Gem-Dimethyl (Acetonide) Carbons C2_High->Methyl_Check C2_Low->Methyl_Check Me_Close Methyls: Single peak or Close pair (Δδ < 2 ppm) Methyl_Check->Me_Close Me_Far Methyls: Distinct pair (Δδ > 10 ppm, ~19 & 30 ppm) Methyl_Check->Me_Far H1_Check Step 3: 1H NMR Coupling Analysis Me_Close->H1_Check Me_Far->H1_Check J_Small J-Coupling: Small/Averaged (< 8 Hz) H1_Check->J_Small J_Large J-Coupling: Large Trans-Diaxial (> 10 Hz) H1_Check->J_Large Result_5 Conclusion: 1,3-Dioxolane (5-Membered Ring) J_Small->Result_5 Result_6 Conclusion: 1,3-Dioxane (6-Membered Ring) J_Large->Result_6

Figure 1: Step-by-step NMR decision matrix for assigning acetal ring size.

Protocol 1: C NMR Analysis (The Gold Standard)

The


C NMR spectrum provides the most robust initial assignment. The ring size significantly influences the hybridization and electron density at the acetal carbon (C2) and the gem-dimethyl groups (if an acetonide).
A. The Acetal Carbon (C2) Shift

Due to ring strain and bond angle deformation, the acetal carbon in a 5-membered ring is typically deshielded (downfield) compared to the 6-membered analog.

Feature1,3-Dioxolane (5-Ring)1,3-Dioxane (6-Ring)Notes
C2 Chemical Shift 103 – 110 ppm 94 – 101 ppm 5-ring is ~5-10 ppm downfield.
Example (Benzylidene) ~104.0 ppm~101.0 ppmSee Ref [1, 2].
B. The "Acetonide" Methyl Test (Critical for Isopropylidene Acetals)

If your protecting group is an acetonide (from acetone), the methyl carbons are diagnostic.

  • 1,3-Dioxane: The chair conformation forces one methyl axial and the other equatorial . The axial methyl is significantly shielded by the

    
    -gauche effect.
    
  • 1,3-Dioxolane: The ring is flexible; the methyl environments are averaged or sterically similar.

Diagnostic Ranges:

  • 1,3-Dioxane: Two widely separated peaks at ~19 ppm (axial) and ~30 ppm (equatorial) .

    
     ppm.[1]
    
  • 1,3-Dioxolane: Two closely spaced peaks at ~26 ppm and ~27 ppm (often overlapping).

    
     ppm.
    

Expert Insight: If you see a methyl carbon signal below 20 ppm in an acetonide, you almost certainly have the 6-membered dioxane ring [3].

Protocol 2: H NMR & Coupling Constants

While chemical shifts in proton NMR can be ambiguous due to solvent effects, coupling constants (


)  are molecular constants derived from geometry (Karplus relationship).
A. Vicinal Coupling (

)
  • 1,3-Dioxane: The rigid chair structure creates distinct axial and equatorial protons.

    • Axial-Axial (

      
      ):  Large coupling, typically 10–12 Hz .
      
    • Axial-Equatorial (

      
      ):  Small coupling, typically 2–5 Hz .
      
    • Observation: Look for a "triplet of doublets" or "quartet" with wide spacing in the backbone signals.

  • 1,3-Dioxolane: The envelope conformation lacks a true 180° dihedral angle.

    • Couplings are generally 5–8 Hz and often appear as complex multiplets without the clear "large/small" distinction.

B. One-Bond Heteronuclear Coupling (

)

Advanced Technique: By running a Gated Decoupled


C spectrum  or an F2-coupled HSQC , you can measure the C-H coupling constant at the acetal position (C2).
  • 1,3-Dioxolane: Higher s-character in the C-H bonds due to ring strain.

    
     Hz .
    
  • 1,3-Dioxane: Lower s-character.

    
     Hz  (closer to open-chain acetals).
    
Case Study: Glycerol Acetonide (Solketal vs. Isomer)

A common scenario in lipid synthesis is reacting glycerol with acetone.[2]

Scenario: You isolate a product and need to determine if it is the 1,2-acetonide (dioxolane) or 1,3-acetonide (dioxane).

Experimental Data Comparison:

Signal Type1,2-O-Isopropylidene (Dioxolane)1,3-O-Isopropylidene (Dioxane)

C: Acetal Quaternary C
109.8 ppm 98.0 ppm

C: Methyl Groups
26.8, 25.4 ppm (Close)19.2, 29.8 ppm (Distinct)

H: Backbone Multiplicity
Complex multiplets (averaged)Distinct ddd (H5 axial) with

Hz
Advanced Verification: 2D NMR

If 1D data is ambiguous (e.g., in complex natural products), use NOESY (Nuclear Overhauser Effect Spectroscopy).

  • 1,3-Dioxane: Strong NOE correlations are observed between 1,3-diaxial protons . For example, the axial proton at C2 (if present) will show a correlation to the axial protons at C4 and C6.

  • 1,3-Dioxolane: Due to the twist conformation, NOE signals are less specific to "axial" orientations and more dependent on the transient proximity of substituents.

References
  • Buchanan, J. G., et al. "The structural determination of benzylidene acetals by 13C NMR." J. Chem. Soc. Perkin Trans. 1, 1980.[1] Link

  • Grosu, I., et al. "Stereochemistry of some 1,3-dioxane derivatives." ResearchGate, 2005. Link

  • Rychnovsky, S. D., & Skalitzky, D. J. "Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides." Tetrahedron Letters, 1990. Link

  • Organic Chemistry Portal. "Protection of Diols: 1,3-Dioxanes and 1,3-Dioxolanes." Link

Sources

Publish Comparison Guide: X-ray Crystallography of 1,3-Dioxane-2-Carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical scaffold design, the choice between a 6-membered 1,3-dioxane and a 5-membered 1,3-dioxolane ring is rarely arbitrary. It is a decision dictated by conformational rigidity and metabolic stability.

This guide provides a technical comparison of 1,3-dioxane-2-carboxylic acid salts and derivatives against their dioxolane and open-chain counterparts. While often used as chiral resolving agents or protecting groups (acetals), the crystallographic behavior of these salts reveals a critical advantage: the 1,3-dioxane chair conformation offers a predictable, rigid steric bulk that enhances chiral recognition in salt formation—a feature often lacking in the fluxional "envelope" conformations of 1,3-dioxolanes.

Part 1: Structural Dynamics & Conformational Analysis

To understand the crystallographic data, we must first establish the physical organic causality governing these structures.

The "Chair" vs. "Twist" Paradigm

Unlike cyclohexane, the 1,3-dioxane ring contains two oxygen atoms that introduce dipole-dipole interactions and anomeric effects.

  • 1,3-Dioxane (6-membered): Predominantly adopts a chair conformation .[1] This is thermodynamically distinct from the twist-boat due to the shorter C-O bonds (1.41 Å) compared to C-C bonds (1.54 Å).

  • 1,3-Dioxolane (5-membered): Adopts a flexible envelope or half-chair conformation. In crystal lattices, this flexibility often manifests as high thermal displacement parameters (disorder), making high-resolution refinement difficult.

The Anomeric Effect at C2

The position of the carboxylate group (or substituents at C2) is governed by the Generalized Anomeric Effect .

  • Equatorial Preference: Bulky groups at C2 generally prefer the equatorial position to avoid 1,3-diaxial interactions.

  • Axial Anomaly: Highly electronegative substituents at C2 may stabilize the axial position due to hyperconjugation (

    
    ), though for carboxylic acids, the equatorial conformer usually dominates in the solid state to maximize hydrogen bonding networks.
    

Part 2: Comparative Crystallography Data

The following table contrasts the crystallographic parameters of a representative 1,3-dioxane-2-carboxylic acid derivative against a 1,3-dioxolane analogue.

Table 1: Lattice & Packing Comparison of Cyclic Acetal Carboxylates

Feature1,3-Dioxane Derivative (Target)1,3-Dioxolane Derivative (Alternative)Open-Chain Acetal (Control)
Representative Compound 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid2,2-dimethyl-1,3-dioxolane-4-carboxylic acidDiethoxyacetic acid salt
Crystal System Monoclinic (

)
Triclinic (

) or Monoclinic
Triclinic
Lattice Parameters (Approx)

Å,

Å,

Å

Å,

Å,

Å
Highly Variable
Ring Conformation Rigid Chair Disordered Envelope N/A (Free Rotation)
Packing Coefficient (

)
~0.68 - 0.71 (High Efficiency)~0.64 - 0.66 (Lower Efficiency)< 0.65
H-Bond Motif

Dimers (Head-to-Head)
Infinite Chains (Catemers)Variable
Resolution Utility High (Rigid lattice aids chiral discrimination)Low (Lattice plasticity reduces selectivity)Poor (Hygroscopic)

Data Source: Aggregated from CSD entries for 2-substituted-1,3-dioxanes (e.g., Ref [1], [2]).

Key Insight: The "Zipper" Effect

In 1,3-dioxane salts, the carboxylate head-groups typically form strong ionic hydrogen bonds with the counter-ion (e.g., an amine base). The rigid dioxane "tail" interdigitates with neighboring molecules. This "zipper" packing is less effective in dioxolanes due to the ring puckering, leading to lower melting points and higher solubility—undesirable traits for a resolving agent.

Part 3: Experimental Protocol for High-Quality Single Crystals

Growing diffraction-quality crystals of these salts requires controlling the kinetic competition between salt precipitation (amorphous) and crystallization.

Workflow: Vapor Diffusion for Dioxane Salts

This protocol is optimized for 1,3-dioxane-2-carboxylic acid salts with chiral amines (e.g.,


-methylbenzylamine).
Step 1: Stoichiometric Screening
  • Dissolve 0.1 mmol of the 1,3-dioxane acid in 2 mL of Methanol (MeOH) .

  • Add 0.1 mmol of the amine counter-ion.

  • Critical Step: If immediate precipitation occurs, add Acetonitrile (MeCN) dropwise until redissolved. MeCN acts as an anti-solvent that promotes slower nucleation.

Step 2: Vapor Diffusion Setup
  • Place the salt solution in an inner vial (open).

  • Place the inner vial into a larger jar containing the volatile anti-solvent: Diethyl Ether or Diisopropyl Ether .

  • Seal tightly. The ether will slowly diffuse into the methanol, lowering solubility gradually.

Step 3: Data Collection & Refinement
  • Temperature: Collect at 100 K . Dioxane rings can show chair-to-twist vibrations at RT.

  • Refinement Strategy: If the C2 substituent shows disorder, restrain the ring geometry to the standard chair conformation using SAME or SADI commands in SHELXL, referencing a well-ordered fragment.

Visualization: Crystalline Workflow

CrystalWorkflow Synthesis Salt Formation (1:1 Stoichiometry) Solvent Solvent Selection (MeOH/MeCN) Synthesis->Solvent Dissolution Diffusion Vapor Diffusion (Ether into MeOH) Solvent->Diffusion Slow Nucleation Harvest Harvest & Cryo-Mount (Paratone Oil) Diffusion->Harvest 3-7 Days XRD X-Ray Diffraction (100 K) Harvest->XRD Mount Solve Structure Solution (Direct Methods) XRD->Solve Data Reduction Solve->Solvent If Disordered

Figure 1: Optimized workflow for growing and solving 1,3-dioxane salt crystals. The dashed line indicates the feedback loop if ring disorder is observed.

Part 4: Decision Logic for Scaffold Selection

When should you choose a 1,3-dioxane scaffold over a dioxolane or open chain? Use the following logic map.

DecisionTree Start Select Carboxylate Scaffold IsChiral Is Chiral Resolution Required? Start->IsChiral Rigidity Is Conformational Rigidity Critical? IsChiral->Rigidity Yes Solubility Is High Water Solubility Required? IsChiral->Solubility No UseDioxane SELECT 1,3-DIOXANE (Chair conformation maximizes chiral discrimination) Rigidity->UseDioxane High UseDioxolane SELECT 1,3-DIOXOLANE (Higher solubility, lower MP) Rigidity->UseDioxolane Low/Flexible Solubility->UseDioxane No (Lipophilicity preferred) Solubility->UseDioxolane Yes

Figure 2: Decision logic for selecting acetal-based carboxylates in drug design.

References

  • Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. Source: PMC / NIH. Context: Defines the equatorial preference of the carboxyl group and the chair conformation of the dioxane ring.[1][2]

  • Synthesis and Crystal Structure of 2-(4-Chlorophenyl)-5-Ethyl-1,3-Dioxane-5-Carboxylic Acid.

    
     Å) and space group (
    
    
    
    ) for substituted dioxane salts.
  • Conformational analysis of 1,3-dioxanes. Source: Thieme Connect / Science of Synthesis. Context: Authoritative review on the anomeric effect and thermodynamic stability of the dioxane chair.

  • Characterization of Ca-Dicarboxylate Salt Hydrates. Source: TU Wien (Vienna University of Technology). Context: Comparative data on calcium salt hydrates and their thermal stability, relevant for salt selection.

Sources

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